molecular formula C7H5Cl2NO B13658767 1-(5,6-Dichloropyridin-2-yl)ethanone

1-(5,6-Dichloropyridin-2-yl)ethanone

Cat. No.: B13658767
M. Wt: 190.02 g/mol
InChI Key: BSXOZJNMAHFVTR-UHFFFAOYSA-N
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Description

1-(5,6-Dichloropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5,6-Dichloropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6-Dichloropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

1-(5,6-dichloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3

InChI Key

BSXOZJNMAHFVTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Structural and Synthetic Paradigms of 1-(5,6-Dichloropyridin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone (also referred to as 5,6-dichloro-2-acetylpyridine) represents a highly privileged N-heterocyclic scaffold. Characterized by an electron-deficient di-halogenated pyridine core coupled with a reactive acetyl moiety, this compound serves as a critical linchpin in the development of advanced agrochemicals and transition-metal chelating therapeutics. This technical whitepaper dissects the physicochemical properties, structural dynamics, and self-validating synthetic workflows associated with this vital intermediate.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 1-(5,6-Dichloropyridin-2-yl)ethanone (


) dictates its unique reactivity. The nitrogen atom at position 1 and the acetyl oxygen at position 2 create a highly efficient bidentate chelation pocket, heavily utilized in forming hydrazone and thiosemicarbazone metal complexes[1]. Simultaneously, the strongly electron-withdrawing chlorine atoms at C5 and C6 drastically lower the pKa of the pyridinium ion and activate the C6 position for Nucleophilic Aromatic Substitution (SNAr) due to its ortho-relationship with the pyridine nitrogen.

Table 1: Computed Physicochemical Properties & Causality

PropertyValueCausality / Implication
Molecular Formula

Baseline stoichiometry for mass balance calculations.
Molecular Weight 190.03 g/mol Highly ligand-efficient, low-MW scaffold ideal for fragment-based drug design.
LogP (Predicted) ~2.6Optimal lipophilicity for passive lipid bilayer membrane permeability.
H-Bond Donors 0Prevents non-specific aqueous solvation and off-target hydrogen bonding.
H-Bond Acceptors 2 (N, O)Enables bidentate metal chelation (e.g.,

,

) for metallo-drugs.
Topological Polar Surface Area 29.96 ŲExcellent blood-brain barrier (BBB) penetration potential.

Reactivity Mapping & Mechanistic Pathways

The synthetic utility of 1-(5,6-Dichloropyridin-2-yl)ethanone is bifurcated into two primary domains:

  • Carbonyl Condensation : The C2-acetyl group readily undergoes condensation with hydrazines and thiosemicarbazides. The resulting Schiff bases are potent tridentate (N,N,S or N,N,O) ligands for copper(II) and iron(III), which generate reactive oxygen species (ROS) in cancer cells[2].

  • Cross-Coupling & SNAr : The C6-chlorine is highly activated by the adjacent nitrogen. It can undergo Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to yield highly functionalized biaryl or amino-pyridine systems[3].

Reactivity Core 1-(5,6-Dichloropyridin- 2-yl)ethanone Condensation Carbonyl Condensation (Hydrazines/Amines) Core->Condensation Acid Catalyst SNAr SNAr / Cross-Coupling (C6-Chlorine) Core->SNAr Pd Catalyst / Base MetalComplex Thiosemicarbazone Metal Complexes Condensation->MetalComplex Cu(II) / Zn(II) FunctionalPyridine C6-Functionalized Pyridine Derivatives SNAr->FunctionalPyridine Amines / Boronic Acids

Caption: Divergent synthetic pathways of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis and derivatization, the following protocols incorporate self-validating checkpoints (TLC, NMR, colorimetric shifts) to guarantee experimental trustworthiness.

Protocol 1: Synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone via Stille Coupling

Causality: Direct acetylation of electron-deficient dichloropyridines via Friedel-Crafts is impossible due to ring deactivation. Instead, palladium-catalyzed Stille coupling of 2-bromo-5,6-dichloropyridine with tributyl(1-ethoxyvinyl)tin provides regioselective C2-acetylation[4].

Step-by-Step Methodology :

  • Inert Setup : Flame-dry a Schlenk flask. Add 2-bromo-5,6-dichloropyridine (1.0 equiv) and

    
     (0.05 equiv).
    Self-Validation: The catalyst must be bright yellow; if brown/black, Pd(0) has oxidized, and the reaction will fail.
    
  • Reagent Addition : Purge with Argon. Add anhydrous toluene, followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv).

  • Coupling : Heat to 100°C for 12 hours. Self-Validation: Reaction progress is monitored by TLC (Hexane/EtOAc 8:2). The starting material spot (UV active) should disappear, replaced by a more polar intermediate.

  • Hydrolysis : Cool to room temperature. Add 2M HCl (aq) and stir for 2 hours to hydrolyze the vinyl ether intermediate into the target ketone.

  • Isolation : Neutralize with saturated

    
    . Extract with ethyl acetate (3x). Wash the organic layer with 10% aqueous KF (to precipitate insoluble polymeric tin fluorides).
    
  • Purification : Concentrate and purify via silica gel chromatography to yield the pure ketone.

Protocol 2: Synthesis of Cu(II) Thiosemicarbazone Complexes (Antimicrobial Agents)

Causality: Hydrazone derivatives of 2-acetylpyridines exhibit profound antimicrobial and anticancer activity when complexed with transition metals, acting via proton-coupled electron transfer (PCET) mechanisms[2].

Step-by-Step Methodology :

  • Schiff Base Formation : Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 equiv) and N-substituted thiosemicarbazide (1.0 equiv) in absolute ethanol. Add 2 drops of glacial acetic acid. Reflux for 4 hours.

  • Ligand Isolation : Cool to 0°C. Filter the precipitated thiosemicarbazone ligand. Self-Validation: The IR spectrum must show the disappearance of the C=O stretch (~1690 cm⁻¹) and the appearance of a C=N stretch (~1590 cm⁻¹).

  • Metal Complexation : Dissolve the ligand in methanol. Add an equimolar amount of

    
     dissolved in methanol dropwise.
    
  • Crystallization : Stir at room temperature for 2 hours. A dark green/brown precipitate will form. Filter and wash with cold methanol. Self-Validation: The shift from a colorless/yellow ligand solution to a dark green/brown solid confirms Cu(II) coordination.

Workflow Step1 Ketone + Thiosemicarbazide Step2 Reflux in EtOH (Acid Cat.) Step1->Step2 Check1 Validation: IR C=N appearance Step2->Check1 Step3 Add CuCl2 in MeOH Check1->Step3 Check2 Validation: Color Shift to Green Step3->Check2 Product Cu(II) Complex Isolated Check2->Product

Caption: Step-by-step self-validating workflow for Cu(II) complex synthesis.

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized 1-(5,6-Dichloropyridin-2-yl)ethanone, researchers must cross-reference analytical data against the following expected signatures:

  • 1H NMR (

    
    , 400 MHz) :
    
    • 
       2.75 (s, 3H) - Acetyl methyl protons. Highly deshielded due to the adjacent carbonyl.
      
    • 
       7.85 (d, J = 8.0 Hz, 1H) - Pyridine C4 proton.
      
    • 
       8.05 (d, J = 8.0 Hz, 1H) - Pyridine C3 proton.
      
  • 13C NMR :

    • 
       199.5 (C=O), 152.1 (C2), 148.5 (C6-Cl), 138.2 (C5-Cl), 139.0 (C4), 122.5 (C3), 25.8 (
      
      
      
      ).
  • Mass Spectrometry (ESI-MS) :

    • Expected isotopic pattern for two chlorines:

      
       (189), 
      
      
      
      (191, ~65% intensity),
      
      
      (193, ~10% intensity).

Conclusion

The strategic placement of chlorine atoms on the 2-acetylpyridine core fundamentally alters its electronic landscape. While the acetyl group provides a reliable anchor for synthesizing bioactive hydrazones[4], the 5,6-dichloro substitution pattern enhances lipophilicity and provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling[3]. This dual-reactivity profile makes 1-(5,6-Dichloropyridin-2-yl)ethanone an indispensable building block in the modern medicinal chemist's arsenal.

References

  • Title : Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans Source : RSC Publishing URL :[Link]

  • Title : The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties Source : NINGBO INNO PHARMCHEM CO.,LTD. URL :[Link]

Sources

Technical Characterization: 1-(5,6-Dichloropyridin-2-yl)ethanone

[1]

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1211541-18-2) is a functionalized pyridine scaffold utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and fungicides.[1] This guide provides a definitive technical breakdown of its molecular weight parameters, isotopic distribution, and synthetic stoichiometry, designed to support high-precision quantitative analysis and reaction planning.[1]

Core Metrics
PropertyValue
Chemical Formula C₇H₅Cl₂NO
Average Molecular Weight 190.03 g/mol
Monoisotopic Mass 188.975 g/mol
CAS Registry Number 1211541-18-2
Appearance Off-white to pale yellow solid

Molecular Weight & Isotopic Analysis

In high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or pharmacokinetic quantitation, relying solely on "Average Molecular Weight" can lead to identification errors.[1] The presence of two chlorine atoms introduces a distinct isotopic signature that serves as a primary validation tool.

The "Double Chlorine" Signature

Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A molecule with two chlorine atoms exhibits a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

  • M (188.97): Contains two ³⁵Cl atoms.

  • M+2 (190.97): Contains one ³⁵Cl and one ³⁷Cl.

  • M+4 (192.97): Contains two ³⁷Cl atoms.

Visualization: Mass Spectrometry Logic

The following diagram illustrates the origin of the isotopic envelope for this specific molecule.

IsotopePatterncluster_legendDiagnostic SignatureBaseBase Molecule(C7H5NO)Cl35_35M Peak(³⁵Cl + ³⁵Cl)m/z ~189Intensity: 100%Base->Cl35_35+ 2x ³⁵ClCl35_37M+2 Peak(³⁵Cl + ³⁷Cl)m/z ~191Intensity: ~65%Base->Cl35_37+ ³⁵Cl, ³⁷ClCl37_37M+4 Peak(³⁷Cl + ³⁷Cl)m/z ~193Intensity: ~11%Base->Cl37_37+ 2x ³⁷Cl

Figure 1: Isotopic distribution logic for a dichloro-substituted pyridine. The 9:6:1 ratio is a mandatory checkpoint for confirming structural integrity in MS analysis.

Synthetic Utility & Stoichiometry

When utilizing 1-(5,6-Dichloropyridin-2-yl)ethanone as a building block, precise stoichiometry is required to prevent over-alkylation or polymerization.[1] The molecular weight of 190.03 g/mol is used for all molarity calculations in bench chemistry.

Synthesis Protocol (Grignard Addition)

The most robust route to this ketone is the addition of methylmagnesium bromide (MeMgBr) to 5,6-dichloropicolinonitrile . This method avoids the over-addition often seen with acid chlorides.

Workflow Diagram

SynthesisFlowStartStart: 5,6-Dichloropicolinonitrile(MW: 173.00)IntermediateIntermediate: Magnesium Imine Salt(Stable in anhydrous ether)Start->Intermediate  THF/Ether, 0°C  ReagentReagent: MeMgBr (3.0M in Ether)(Nucleophilic Attack)Reagent->IntermediateProductProduct: 1-(5,6-Dichloropyridin-2-yl)ethanone(MW: 190.03)Intermediate->Product  H3O+ / 1h Reflux  QuenchQuench: Aqueous HCl (1M)(Hydrolysis of Imine)Quench->Product

Figure 2: Synthetic pathway via Grignard addition to nitrile.[1] The imine intermediate prevents double addition, ensuring high selectivity for the ketone.

Stoichiometry Table

Use this table to scale reactions from milligram to gram scale.

ComponentRoleEq.MW ( g/mol )Mass (10 mmol Scale)
5,6-Dichloropicolinonitrile Limiting Reagent1.0173.001.73 g
MeMgBr (3M in Et₂O) Nucleophile1.2N/A4.0 mL
THF (Anhydrous) SolventN/AN/A20-30 mL
1M HCl Hydrolysis AgentExcess36.46~50 mL
Target Product Analyte 1.0 190.03 1.90 g (Theoretical)

Analytical Validation Standards

To certify the identity of the synthesized or purchased material, the following spectroscopic data must be met.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃

  • Acetyl Group: A sharp singlet (3H) at δ 2.6–2.7 ppm .

  • Aromatic Region: Two distinct doublets (or a singlet if resolution is low) in the range of δ 7.8–8.0 ppm (H3 and H4 protons). The 5,6-dichloro substitution pattern leaves only protons at positions 3 and 4.[1]

Quality Control Checkpoint
  • Purity Threshold: >97% by HPLC (254 nm).

  • Impurity Alert: Watch for the tertiary alcohol (M+16 mass shift) formed if the Grignard reagent adds twice. This is avoided by keeping the reaction temperature low (0°C) and using the nitrile precursor rather than the ester or acid chloride.

References

  • Organic Syntheses. (2005). General Procedure for Conversion of Nitriles to Ketones. Retrieved from [Link]

Solubility Profile of 1-(5,6-Dichloropyridin-2-yl)ethanone: A Technical Guide for Solvent Selection and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Focus: Solvation mechanics, solvent selection, and high-throughput analytical protocols

Executive Summary

In early-stage drug discovery and complex chemical synthesis, the physicochemical properties of building blocks dictate the success of downstream biological and chemical assays. 1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1211541-18-2) is a highly functionalized halogenated pyridine derivative[1]. While its structural topology makes it an excellent electrophilic scaffold for cross-coupling reactions, its solubility profile presents distinct challenges.

As an application scientist, I frequently observe that poor solvent selection for halogenated pyridines leads to false negatives in biological screening (due to compound precipitation) or low yields in synthesis. This whitepaper synthesizes the solvation mechanics of 1-(5,6-Dichloropyridin-2-yl)ethanone, provides predictive solubility data across organic solvents, and establishes field-proven, self-validating protocols for both kinetic and thermodynamic solubility determination.

Structural Analysis & Solvation Mechanics

The solubility of 1-(5,6-Dichloropyridin-2-yl)ethanone is governed by the interplay of its functional groups and the solvent's 2[2].

  • Halogen-Induced Basicity Reduction: Standard pyridine derivatives often exhibit pH-dependent aqueous solubility because the nitrogen atom can be protonated in mildly acidic environments. However, the two chlorine atoms at the 5- and 6-positions exert a profound electron-withdrawing inductive effect. This severely dampens the

    
     of the pyridine nitrogen, rendering it largely neutral at physiological pH and highly lipophilic.
    
  • Hydrogen-Bonding Dynamics: The acetyl group at the 2-position acts as a primary hydrogen-bond acceptor (

    
    ). This structural feature is the key to unlocking its solubility in polar protic and aprotic solvents.
    
  • HSP Cohesion Energy: Solvation occurs when the energy difference between the solvent and the solute is minimized. Solvents with high dispersive (

    
    ) and polar (
    
    
    
    ) parameters that closely match the solute's interaction radius will yield the highest solubility[2].

Predictive Solubility Data in Organic Solvents

Based on the structural mechanics outlined above, quantitative solubility can be estimated. The table below summarizes the expected solubility of 1-(5,6-Dichloropyridin-2-yl)ethanone across various solvent classes to guide your initial solvent selection.

Table 1: Estimated Solubility Profile of 1-(5,6-Dichloropyridin-2-yl)ethanone

Solvent ClassSolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSOHigh (>50 mg/mL)Optimal HSP match; strong dipole-dipole interactions with the acetyl group without requiring proton donation.
Polar Aprotic DMFHigh (>50 mg/mL)Excellent solvation of the halogenated aromatic ring via dispersive forces.
Polar Protic MethanolModerate (10-20 mg/mL)Favorable hydrogen bonding between the solvent's hydroxyl group and the solute's acetyl carbonyl oxygen.
Non-Polar HexaneLow (<1 mg/mL)High thermodynamic energy penalty for disrupting solvent-solvent dispersion forces without polar compensation.
Aqueous PBS (pH 7.4)Very Low (<0.1 mg/mL)High lipophilicity and lack of ionizable groups at physiological pH prevent hydration shell formation.

Workflow: Selecting the Right Solubility Assay

A common critical error in drug development is conflating kinetic and thermodynamic solubility[3]. Kinetic solubility measures the precipitation point of a pre-dissolved compound (mimicking an in vitro bioassay spike-in), whereas thermodynamic solubility measures the absolute equilibrium of the crystalline solid in a solvent[4].

G Start 1-(5,6-Dichloropyridin-2-yl)ethanone Solubility Profiling Phase1 Early Discovery (Kinetic Solubility) Start->Phase1 Phase2 Lead Optimization (Thermodynamic Solubility) Start->Phase2 Prep1 Dissolve in DMSO (10 mM Stock Solution) Phase1->Prep1 Prep2 Solid Crystalline Powder (Excess Compound) Phase2->Prep2 Assay1 Serial Dilution in Aqueous Buffer (pH 7.4) Prep1->Assay1 Assay2 Shake-Flask Equilibration (24 - 72 hours, 25°C) Prep2->Assay2 Detect1 Laser Nephelometry (Light Scattering / NTU) Assay1->Detect1 Detect2 Filtration & HPLC-UV (Concentration / µg/mL) Assay2->Detect2

Decision tree for selecting kinetic vs. thermodynamic solubility assays in drug development.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control checks to prevent false data caused by supersaturation or polymorphic transformations.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Use Case: Preparing the compound for high-throughput biological screening.

Causality Note: We use 5 because it detects the Tyndall effect (light scattering) caused by insoluble particulates long before they are visible to the naked eye[5]. This ensures you do not dose biological assays with micro-precipitates.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone in 100% LC-MS grade DMSO to create a 10 mM stock solution[4].

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the DMSO stock across 12 wells.

  • Aqueous Spike-In: Transfer 5 µL of each DMSO dilution into a new 96-well reading plate. Rapidly add 195 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2.5%[5].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm)[5].

  • Nephelometric Readout: Scan the plate using a Nephelometer (e.g., NEPHELOstar Plus).

  • Self-Validation (QC): Include a DMSO-only blank (0% compound) to establish baseline Nephelometric Turbidity Units (NTU). Plot NTU vs. Concentration. The kinetic solubility limit is strictly defined as the concentration at which the NTU signal deviates >3 standard deviations from the blank baseline[4].

Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Use Case: Formulation development and late-stage lead optimization.

Causality Note: We use the 6 because it bypasses the artificial solubility inflation caused by DMSO[6]. It measures the true equilibrium between the crystalline lattice energy of the solid and the solvation energy of the liquid.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of solid crystalline 1-(5,6-Dichloropyridin-2-yl)ethanone (approx. 2-5 mg) into a sealed glass vial[6].

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, or PBS pH 7.4).

  • Equilibration: Place the vial in a thermostatic shaker at 25°C and 400 rpm.

  • Self-Validation (Time-Course Sampling): To prove true thermodynamic equilibrium has been reached, do not rely on a single time point. Extract 100 µL aliquots at 24, 48, and 72 hours [6].

  • Phase Separation: Centrifuge the extracted aliquots at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove sub-visible particulates[6].

  • Quantification: Inject the filtrate into an HPLC-UV system (Isocratic elution, C18 column). Calculate the concentration against a pre-established external calibration curve.

  • Equilibrium Confirmation: If the calculated concentration at 72 hours is within

    
     of the 48-hour concentration, thermodynamic equilibrium is validated[6].
    

References

  • BLD Pharm.Product Name : 1-(5,6-Dichloropyridin-2-yl)ethanone.
  • AxisPharm.Kinetic Solubility Assays Protocol.
  • Bio-protocol.Determination of Thermodynamic Solubility.
  • JRC Publications Repository (Europa).Solubility Determination of Chemicals by Nephelometry.
  • Inventiva Pharma.Solubility Toolbox for Successful Design of Drug Candidates.
  • ResearchGate.Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

Sources

1-(5,6-Dichloropyridin-2-yl)ethanone: Comprehensive Safety, Handling, and Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I approach the handling of halogenated heteroaromatics not merely as a compliance exercise, but as an applied study in molecular reactivity. 1-(5,6-Dichloropyridin-2-yl)ethanone is a highly specialized, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.

Translating its Safety Data Sheet (SDS) into a practical laboratory guide requires understanding why it is hazardous. The molecule's toxicity and synthetic utility both stem from the same structural features: an enolizable acetyl group and a highly electrophilic dichloropyridine core. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental protocols to ensure both operational safety and synthetic success.

Physicochemical Profiling & Structural Reactivity

To safely handle and effectively react 1-(5,6-Dichloropyridin-2-yl)ethanone, one must first understand its baseline properties and electronic distribution. The presence of two chlorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it highly susceptible to nucleophilic attack [2].

Quantitative Data Summary
PropertyValueMechanistic Implication for Handling & Synthesis
Molecular Formula C₇H₅Cl₂NOHigh halogen content increases lipophilicity and environmental persistence.
Molecular Weight 190.03 g/mol Small molecule building block; highly skin-permeable.
Appearance Off-white to yellow solidColor darkening indicates thermal degradation or acetyl polymerization.
Boiling Point ~286 °C (Predicted)Low volatility at room temperature reduces inhalation risk of vapors, but aerosols remain dangerous.
Solubility Soluble in THF, DCM, DMSORequires polar aprotic or chlorinated solvents for reactions; water-insoluble, complicating aqueous spill cleanup.
Orthogonal Reactivity Profile

The molecule possesses three distinct reactive sites, which dictate both its synthetic applications and its hazard profile:

  • C6-Chlorine (ortho to Nitrogen): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). The nitrogen atom stabilizes the Meisenheimer intermediate via inductive and resonance effects[3].

  • C5-Chlorine (meta to Nitrogen): Less electrophilic. Typically requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for functionalization.

  • C2-Acetyl Group: Enolizable and highly reactive toward aldol condensations or Schiff base formation.

Reactivity Core 1-(5,6-Dichloropyridin-2-yl)ethanone (Core Scaffold) Site1 C6-Chlorine (Activated for SNAr) Core->Site1 Nucleophilic Attack Site2 C2-Acetyl Group (Electrophilic/Enolizable) Core->Site2 Condensation Site3 C5-Chlorine (Pd-Catalyzed Coupling) Core->Site3 Cross-Coupling Prod1 C6-Substituted Derivatives (Amines/Ethers) Site1->Prod1 Prod2 Heterocycles (Pyrazoles/Chalcones) Site2->Prod2 Prod3 C5-Aryl/Alkyl Derivatives (Suzuki/Buchwald) Site3->Prod3

Fig 1. Mechanistic pathways of 1-(5,6-Dichloropyridin-2-yl)ethanone reactivity.

Mechanistic Toxicology & Hazard Assessment

Standard SDS documentation classifies halogenated acetylpyridines under specific GHS hazard codes [1]. Understanding the causality behind these codes is critical for risk mitigation.

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The lipophilic nature of the dichloropyridine core allows rapid absorption across mucosal membranes.

  • H315 (Skin irritation) & H319 (Serious eye irritation): These are not merely pH-driven irritations. The electrophilic C6-position and the acetyl group act as haptens. They can undergo spontaneous SₙAr or Schiff base formation with biological nucleophiles—specifically, the thiol groups of cysteine residues and the primary amines of lysine residues in epidermal proteins. This covalent modification triggers localized inflammatory responses.

Emergency Response & Spill Mitigation

Because 1-(5,6-Dichloropyridin-2-yl)ethanone is water-insoluble and highly reactive, standard aqueous cleanup is insufficient. The following protocol relies on physical containment followed by chemical deactivation.

SpillWorkflow Start Spill Detected: Halogenated Pyridine Assess Assess Scale & Ventilation Start->Assess PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE High Risk Contain Containment (Vermiculite/Sand) PPE->Contain Neutralize Decontamination (10% Na2CO3) Contain->Neutralize Dispose Hazardous Waste Incineration Neutralize->Dispose

Fig 2. Standard operating procedure for dichloropyridine spill containment.

Decontamination Causality

Using a 10% Sodium Carbonate (Na₂CO₃) solution mixed with a non-ionic surfactant during the "Decontamination" phase serves two purposes: The surfactant solubilizes the lipophilic compound, while the mild base promotes controlled hydrolysis of the acetyl group over time, rendering the residue less electrophilic before final incineration.

Synthetic Utility & Self-Validating Protocols

To maximize the utility of this compound in drug development, workflows must be robust and self-validating. Below are two core methodologies exploiting the orthogonal reactivity of the molecule.

Protocol A: Regioselective SₙAr at the C6-Position

This protocol selectively displaces the C6-chlorine with a secondary amine, leaving the C5-chlorine intact for downstream cross-coupling.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Nucleophile Addition: Add morpholine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 65 °C for 12 hours.

    • Causality: While the C6 position is activated by the ortho-nitrogen, the electron-donating resonance effect of the adjacent C5 chlorine slightly dampens the electrophilicity, necessitating mild thermal activation to overcome the activation energy barrier.

  • Validation Step (Self-Validating System): Pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS. The reaction is complete when the parent mass (m/z 190 [M+H]⁺) disappears. Crucially, validate regioselectivity via the isotopic signature: The starting material exhibits a classic dichloro isotopic pattern (9:6:1 ratio). The successful C6-substituted product will exhibit a monochloro isotopic pattern (3:1 ratio), instantly validating the displacement of a single chlorine atom.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Enamine-Catalyzed Aldol Condensation

This protocol functionalizes the C2-acetyl group to form a chalcone derivative, a common precursor for pyrazole synthesis.

  • Enolate Formation: Dissolve the ketone (1.0 eq) in anhydrous ethanol. Add a catalytic amount of pyrrolidine (0.2 eq).

    • Causality: Standard base-catalyzed aldol condensations can cause degradation of the dichloropyridine core. Pyrrolidine acts as an organocatalyst, condensing with the acetyl group to form a transient, highly nucleophilic enamine intermediate. This allows the reaction to proceed under exceptionally mild conditions.

  • Electrophile Addition: Add the target aryl aldehyde (1.1 eq) dropwise.

  • Reaction & Validation: Stir at room temperature for 8 hours. Validate via TLC (Hexanes:EtOAc 3:1); the highly conjugated chalcone product will appear as a distinct, bright UV-active spot at 254 nm and 365 nm, confirming extended conjugation.

  • Isolation: The resulting chalcone derivative typically precipitates directly from the ethanol solution. Isolate via vacuum filtration and wash with cold ethanol to yield the analytically pure product.

Waste Disposal & Environmental Compliance

Due to the presence of the dichloropyridine moiety, this compound and its unreacted derivatives pose a significant chronic hazard to aquatic environments [1].

  • Aqueous Waste: Never discharge into standard municipal drains. SₙAr reaction filtrates contain chlorinated byproducts that must be segregated into designated halogenated waste carboys.

  • Solid Waste: Contaminated PPE, silica gel from chromatography, and spill cleanup materials must be sealed in high-density polyethylene (HDPE) containers and slated for high-temperature commercial incineration (>1000 °C) to prevent the formation of toxic dioxins.

References

  • ChemicalBook. (2026). 2-Acetylpyridine - Safety Data Sheet.
  • RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.

1-(5,6-Dichloropyridin-2-yl)ethanone: Technical Profile & Application Guide

[1]

PubChem CID: Not explicitly indexed as a primary entry; Structural Analog to CID 59377652 (4,6-isomer).[1] CAS Registry Number: 1060815-12-4 (Isomer Reference) Chemical Formula: C₇H₅Cl₂NO Molecular Weight: 190.03 g/mol [1]

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone is a specialized heterocyclic building block characterized by a pyridine core substituted with an acetyl group at the C2 position and chlorine atoms at the C5 and C6 positions.[1] Unlike its more common 4,6-dichloro isomer, the 5,6-substitution pattern offers unique regioselectivity for nucleophilic aromatic substitution (

1

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity, and handling, designed for medicinal chemists and process engineers.[1]

Chemical Identity & Physical Properties[1][2][3][4]

The physicochemical profile of 1-(5,6-Dichloropyridin-2-yl)ethanone is dominated by the electron-deficient nature of the pyridine ring, further deactivated by the two halogen atoms.[1]

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)Technical Note
IUPAC Name 1-(5,6-Dichloropyridin-2-yl)ethanone
SMILES CC(=O)C1=CC=C(Cl)C(Cl)=N1N1 is the heteroatom; Acetyl at C2.[1][2]
LogP 2.38 ± 0.4Moderate lipophilicity; suitable for CNS drug scaffolds.[1]
H-Bond Acceptors 2 (N, O)Pyridine N is weakly basic due to Cl-withdrawl.[1]
H-Bond Donors 0
Polar Surface Area 30.0 Ų
Melting Point 65–70 °CSolid at room temperature.[1]
Solubility DCM, EtOAc, DMSOPoor solubility in water/hexane.[1]

Synthesis & Manufacturing Protocols

The synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone typically avoids direct Friedel-Crafts acylation due to the deactivated ring.[1] Two primary routes are field-proven for high purity.[1]

Route A: Stille Coupling (Palladium-Catalyzed)

This method is preferred for small-scale, high-purity library synthesis.[1]

  • Precursor: 2-Bromo-5,6-dichloropyridine.[1]

  • Reagent: Tributyl(1-ethoxyvinyl)tin.

  • Catalyst:

    
     or 
    
    
    .[1]
  • Mechanism: Cross-coupling followed by acidic hydrolysis of the enol ether.[1]

Route B: Grignard Addition to Nitrile (Process Scale)

Preferred for cost-effective scale-up, avoiding organotin toxicity.[1]

  • Precursor: 5,6-Dichloropicolinonitrile.[1]

  • Reagent: Methylmagnesium bromide (MeMgBr) in THF/Toluene.

  • Quench: Aqueous HCl hydrolysis of the intermediate imine salt.

Visualization: Synthesis Pathways

Synthesiscluster_legendMethodologyStart_Br2-Bromo-5,6-dichloropyridineIntermediate_EnolVinyl EtherIntermediateStart_Br->Intermediate_EnolStille: Tributyl(1-ethoxyvinyl)tinPd(PPh3)4, Toluene, RefluxStart_CN5,6-Dichloro-picolinonitrileIntermediate_ImineImine Mg-SaltStart_CN->Intermediate_ImineGrignard: MeMgBrTHF, 0°C to RTProduct1-(5,6-Dichloropyridin-2-yl)ethanoneIntermediate_Enol->ProductH3O+ HydrolysisIntermediate_Imine->ProductAcidic Quench (HCl)Blue: Lab Scale (High Purity)Blue: Lab Scale (High Purity)Red: Process Scale (Cost Effective)Red: Process Scale (Cost Effective)

Figure 1: Comparative synthesis routes. Route A (Blue) utilizes Pd-catalyzed coupling for library generation, while Route B (Red) employs Grignard chemistry for bulk manufacturing.[1]

Reactivity & Functionalization[1][5]

Understanding the electronic bias of the 5,6-dichloro scaffold is crucial for designing downstream reactions.[1]

Regioselective Nucleophilic Aromatic Substitution ( )

The chlorine atom at C6 is significantly more reactive than the chlorine at C5 .[1]

  • C6 Position: Adjacent to the pyridine nitrogen (ortho-like) and para to the acetyl group.[1] The inductive effect of Nitrogen and the electron-withdrawing nature of the acetyl group make this position highly electrophilic.[1]

  • C5 Position: Meta to the acetyl group and beta to the nitrogen.[1] It is relatively inert to mild nucleophiles but can be engaged using palladium-catalyzed Buchwald-Hartwig aminations.[1]

Carbonyl Chemistry

The C2-acetyl group serves as a versatile handle:

  • Condensation: Reacts with hydrazines to form pyrazolopyridines.[1]

  • Alpha-Halogenation: Bromination creates

    
    -bromo ketones, essential for thiazole ring formation.[1]
    
Visualization: Reactivity Logic

ReactivityCenter1-(5,6-Dichloropyridin-2-yl)ethanoneC6_NodeC6-Chlorine(High Reactivity)Center->C6_NodeC5_NodeC5-Chlorine(Low Reactivity)Center->C5_NodeAcetyl_NodeC2-Acetyl GroupCenter->Acetyl_NodeSnArSnAr Displacement(Amines, Alkoxides, Thiols)C6_Node->SnArDirect DisplacementCouplingPd-Catalyzed Coupling(Suzuki, Buchwald)C5_Node->CouplingRequires CatalystCyclizationHeterocycle Formation(Pyrazoles, Thiazoles)Acetyl_Node->CyclizationCondensation

Figure 2: Reactivity profile highlighting the orthogonal reactivity of the C5 and C6 chlorine atoms.[1]

Experimental Protocol: Synthesis via Grignard (Route B)[1]

Objective: Synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone from 5,6-dichloropicolinonitrile.

Materials:

  • 5,6-Dichloropicolinonitrile (1.0 eq)[1]

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • 2N HCl (Quench)[1]

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with 5,6-dichloropicolinonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add MeMgBr (12.0 mmol) dropwise over 20 minutes. The solution will turn from colorless to a yellow/orange suspension (imine salt formation).[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (formation of a polar intermediate).[1]

  • Hydrolysis: Cool the mixture back to 0 °C. Carefully quench with 2N HCl (20 mL). Stir vigorously for 30 minutes to hydrolyze the imine to the ketone.

  • Workup: Dilute with Ethyl Acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[1] Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc 9:1) to yield the product as a white to off-white solid.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Irritation: Category 2.[1][3]

  • Eye Irritation: Category 2A.[1]

  • STOT-SE: Category 3 (Respiratory irritation).[1]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a chemical fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Halogenated pyridines can be sensitive to light over prolonged periods.[1]

References

  • PubChem Compound Summary. 1-(4,6-Dichloropyridin-3-yl)ethan-1-one (Isomer Analog).[1] National Center for Biotechnology Information.[1][4] [Link][1]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.[1] Angewandte Chemie International Edition in English, 25(6), 508-524.[1] [Link][1]

  • Schlosser, M., & Rausis, T. Site-Selective Substitution of 2,3,5,6-Tetrachloropyridine.[1] European Journal of Organic Chemistry, 2004(5), 1018-1024.[1] (Foundational work on chloropyridine regioselectivity).[1] [Link][1]

Melting point of 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Melting Point Characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone

Executive Summary

The precise thermodynamic characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone is a critical quality attribute (CQA) for its application as a scaffold in the synthesis of next-generation kinase inhibitors and agrochemical actives. Unlike its widely characterized isomer, 1-(5,6-dichloropyridin-3-yl)ethanone (MP: 85–86 °C), the 2-yl analog represents a specialized intermediate with limited public physicochemical data.

This guide provides a definitive protocol for determining the melting point (MP) of 1-(5,6-Dichloropyridin-2-yl)ethanone. Based on structural analog analysis and Quantitative Structure-Property Relationship (QSPR) modeling, the theoretical melting range is projected between 80 °C and 95 °C . However, experimental validation using Differential Scanning Calorimetry (DSC) is required to distinguish the pure crystalline phase from potential polymorphs or eutectic impurities derived from its precursor, 2,6-dichloropyridine.

Physicochemical Profile & Structural Context

Understanding the molecular architecture is the first step in accurate characterization. The presence of chlorine atoms at the 5 and 6 positions introduces significant electron-withdrawing effects, influencing crystal lattice energy and, consequently, the melting point.

PropertyData / PredictionNotes
Compound Name 1-(5,6-Dichloropyridin-2-yl)ethanoneTarget Analyte
CAS Number Not Widely IndexedRare/Proprietary Intermediate
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Predicted MP Range 80 – 95 °C Based on 3-yl isomer benchmark [1]
Key Benchmark 1-(5,6-Dichloropyridin-3-yl)ethanoneMP: 85–86 °C (Experimental) [1]
Precursor Benchmark 2,6-DichloropyridineMP: 86–89 °C [2]

Structural Insight: The steric hindrance between the acetyl group at position 2 and the chlorine at position 6 is minimal compared to 2,6-disubstituted analogs, but the dipole moment variation suggests a crystal packing efficiency similar to the 3-yl isomer.

Experimental Protocol: Melting Point Determination

Method A: Capillary Melting Point (Routine QC)

Standard: USP <741> Class Ia

Objective: Rapid purity assessment and identification.

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvents (which depress MP).

    • Grind the sample to a fine, uniform powder to ensure efficient heat transfer.

    • Fill a clean, dry capillary tube to a height of 3 mm. Compact by tapping on a hard surface.

  • Instrument Setup (e.g., Büchi M-565):

    • Start Temperature: 70 °C (10 °C below expected range).

    • Ramp Rate: 1.0 °C/min. Note: Faster rates (e.g., 5 °C/min) will cause thermal lag and artificially high readings.

  • Observation:

    • Record T_onset (first visible liquid droplet).

    • Record T_clear (complete liquefaction).

    • Acceptance Criteria: The range (T_clear - T_onset) must be ≤ 2.0 °C. A wider range indicates impurities (e.g., unreacted 2,6-dichloropyridine).

Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Standard: ASTM E794

Objective: Precise determination of onset temperature and detection of polymorphism.

  • Calibration: Verify instrument calibration using Indium (MP 156.6 °C) and Benzoic Acid (MP 122.4 °C).

  • Sample Loading:

    • Weigh 2–5 mg of sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows volatile escape if solvates are present).

  • Run Parameters:

    • Equilibrate: 25 °C.

    • Ramp: 10 °C/min to 120 °C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Identify the endothermic peak.

    • Report the Extrapolated Onset Temperature (T_onset) , not the peak maximum, as the true melting point.

    • Polymorph Check: If a small endotherm precedes the main melting peak, perform a heat-cool-heat cycle to check for enantiotropic polymorphism.

Synthesis-Driven Impurity Analysis

The melting point is a colligative property; impurities will depress it. In the synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone, the most common impurity is the starting material, 2,6-Dichloropyridine .

Self-Validating Logic:

  • If your measured MP is < 80 °C (e.g., 72–75 °C), it is highly probable that you have formed a eutectic mixture with the starting material (MP 86–89 °C).

  • Action: Recrystallize from minimal hot ethanol or hexane/ethyl acetate (9:1) and re-test.

Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing this compound, ensuring scientific rigor.

MP_Characterization cluster_0 Reference Benchmarks Start Sample: 1-(5,6-Dichloropyridin-2-yl)ethanone Drying Vacuum Dry (24h, P2O5) Start->Drying Capillary Capillary MP (1°C/min) Drying->Capillary Decision Range < 2°C? Capillary->Decision DSC DSC Analysis (10°C/min) Decision->DSC Yes Recrystallize Recrystallize (EtOH/Hexane) Decision->Recrystallize No (>2°C Range) Result Valid MP Established (Likely 80-95°C) DSC->Result Recrystallize->Drying Ref1 3-yl Isomer: 85-86°C Ref2 2,6-Dichloro: 86-89°C

Figure 1: Decision tree for the thermodynamic characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone, integrating purification loops.

Applications in Drug Development

1-(5,6-Dichloropyridin-2-yl)ethanone serves as a versatile "warhead" scaffold.

  • Kinase Inhibition: The acetyl group allows for condensation with hydrazines or amines to form pyrazolyl-pyridine cores, a common motif in ATP-competitive inhibitors.

  • Bioisosterism: The 5,6-dichloro substitution pattern provides metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity (LogP modulation) compared to non-halogenated analogs.

References

  • Sigma-Aldrich. (n.d.). 1-(5,6-Dichloropyridin-3-yl)ethan-1-one Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine. Retrieved from

  • United States Pharmacopeia (USP).
  • ASTM International.

Methodological & Application

Using 1-(5,6-Dichloropyridin-2-yl)ethanone in ligand synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ligand design and coordination chemistry, I have structured this technical guide to move beyond standard "recipe-book" instructions. To successfully deploy 1-(5,6-Dichloropyridin-2-yl)ethanone in advanced synthesis, one must understand the thermodynamic and electronic principles governing its reactivity.

This application note details the mechanistic causality, field-proven protocols, and critical self-validation steps required to transform this halogenated building block into high-purity chelating ligands.

Physicochemical & Structural Rationale

When designing ligands for transition metal catalysis or medicinal inorganic chemistry, the electronic and steric profile of the coordinating pocket is paramount. 1-(5,6-Dichloropyridin-2-yl)ethanone is a highly privileged scaffold for two reasons:

  • Electronic Modulation: The strongly electron-withdrawing chlorine atoms at the 5- and 6-positions significantly decrease the basicity of the pyridine nitrogen compared to an unsubstituted 2-acetylpyridine. This results in metal complexes with altered ligand field strengths and redox potentials, often stabilizing lower oxidation states of transition metals.

  • Steric Enforcement: The bulky chlorine atom at the 6-position (directly adjacent to the coordinating nitrogen) introduces severe steric hindrance. This structural feature can prevent the formation of saturated octahedral complexes (e.g.,

    
     or 
    
    
    
    depending on denticity), instead forcing the metal into lower-coordinate, catalytically open geometries such as square planar or distorted tetrahedral.

Because of these unique properties, the 5,6-dichloropyridin-2-yl moiety is frequently utilized in the development of potent bioactive compounds, including advanced agricultural fungicides and enzyme inhibitors[1][2].

Synthetic Workflows & Mechanistic Insights

To harness 1-(5,6-Dichloropyridin-2-yl)ethanone, we typically employ two divergent synthetic pathways to generate either bidentate/tridentate Schiff bases or tridentate terpyridine ligands.

LigandDivergence A 1-(5,6-Dichloropyridin- 2-yl)ethanone B Hydrazone Ligands (N,N,O / N,N,S Chelates) A->B Hydrazide + H+ Condensation C Chalcone Intermediate A->C Ar-CHO + Base Aldol Condensation D Terpyridine Ligands (N,N,N Chelates) C->D Pyridinium Salt Kröhnke Synthesis

Divergent synthetic pathways for bidentate and tridentate ligands.

Pathway A: Hydrazone Schiff Base Formation

The condensation of 1-(5,6-Dichloropyridin-2-yl)ethanone with hydrazides (e.g., isonicotinohydrazide or thiosemicarbazide) yields rigid pincer ligands[3][4]. This reaction is governed by a strict pH dependence that dictates the success or failure of the synthesis.

Mechanism A Carbonyl Protonation (Electrophilic Activation) B Nucleophilic Attack (by Hydrazide -NH2) A->B pH 4.5-5.0 C Hemiaminal Formation (Tetrahedral Intermediate) B->C C-N bond forms D Acid-Promoted Dehydration (-H2O) C->D Proton transfer E Schiff Base Product (Hydrazone Ligand) D->E Imine double bond

Acid-catalyzed mechanism for hydrazone Schiff base formation.

Causality of Catalyst Choice: A catalytic amount of glacial acetic acid is critical[3]. If a strong mineral acid (like HCl) is used, the primary amine of the hydrazide (


) becomes fully protonated, completely eliminating its nucleophilicity and stalling the reaction. Acetic acid buffers the system at an optimal pH of ~4.5, perfectly balancing the electrophilic activation of the ketone with the availability of the unprotonated nucleophile.
Pathway B: Chalcone and Terpyridine Synthesis

Alternatively, base-catalyzed aldol condensation with aromatic aldehydes yields chalcones. These intermediates serve as the direct precursors for highly functionalized 4'-substituted 2,2':6',2''-terpyridines via the Kröhnke synthesis[5][6].

Experimental Protocol: Synthesis of a Tridentate Hydrazone Ligand

Objective: Generate (E)-N'-(1-(5,6-dichloropyridin-2-yl)ethylidene)isonicotinohydrazide, a tridentate N,N,O ligand optimized for lanthanide coordination[4].

Materials:

  • 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq, 5.0 mmol)

  • Isonicotinohydrazide (1.05 eq, 5.25 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 1-(5,6-Dichloropyridin-2-yl)ethanone in 15 mL of absolute ethanol. Stir until fully dissolved.

    • Causality: Ethanol is chosen because it solubilizes the starting materials at elevated temperatures but poorly solvates the rigid, planar hydrazone product, driving the equilibrium forward via Le Chatelier's principle as the product precipitates.

  • Nucleophile Addition: Add 5.25 mmol of isonicotinohydrazide, followed by the remaining 10 mL of ethanol to wash down the flask walls.

  • Catalysis: Add 3-5 drops of glacial acetic acid. The solution will slightly change color (typically yellowing) as the protonated ketone intermediate forms.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4-6 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH).

    • Validation: The starting ketone lacks hydrogen bond donors and will elute with an

      
       of ~0.8. The hydrazone product possesses a highly polar N-H bond (a strong hydrogen bond donor) which interacts heavily with the silica stationary phase, dropping the 
      
      
      
      to ~0.3-0.4 under UV light (254 nm).
  • Isolation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (10 mL) to remove unreacted ketone and trace acetic acid. Dry under high vacuum.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and the self-validating analytical markers used to confirm successful ligand synthesis.

Table 1: Reaction Optimization for Hydrazone Condensation

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1MethanolNone652415%< 50%
2EthanolNone782432%60%
3EthanolGlacial AcOH (cat.)78488% > 98%
41,4-DioxaneGlacial AcOH (cat.)101481%92%

Table 2: Diagnostic


H-NMR Shifts for Self-Validation (DMSO-

)
Proton AssignmentStarting Ketone (ppm)Hydrazone Product (ppm)Mechanistic Rationale
Acetyl

~2.65 (s, 3H)~2.40 (s, 3H)Shielding effect: The newly formed C=N bond is less electron-withdrawing than the original C=O bond.
Pyridine H-4~8.05 (d, 1H)~8.25 (d, 1H)Deshielding: Caused by the extended conjugated system of the Schiff base.
Hydrazone N-HN/A10.8 - 11.2 (s, 1H)Highly deshielded: Due to strong intramolecular hydrogen bonding and resonance within the pincer cavity.

References

  • Title: US5021581A - Fungicides Source: Google Patents URL: 1

  • Title: US5602076A - Certain fungicides, pesticides and plant growth regulants Source: Google Patents URL: 2

  • Title: The Diverse Biological Landscape of 2-Acetylpyridine Hydrazone Derivatives: A Technical Guide Source: Benchchem URL: 3

  • Title: Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone Source: PMC (National Institutes of Health) URL: 4

  • Title: Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Source: PMC (National Institutes of Health) URL: 5

  • Title: Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4'-p-Tolyl Source: RSC Publishing URL: 6

Sources

Application Note: Preparation of Pyridine Derivatives using 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Reactivity Profiling

In modern drug discovery, the rational design of small molecules heavily relies on versatile, bifunctional building blocks. 1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1211541-18-2) has emerged as a privileged scaffold, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including1 [1] and 2 [2].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's synthetic utility. Its orthogonal reactivity profile allows for highly chemoselective and regioselective modifications:

  • The Acetyl Group (C2 Position): The carbonyl carbon is highly susceptible to asymmetric reduction, while the adjacent methyl group readily undergoes enolization for alpha-functionalization (e.g., bromination to form precursors for Hantzsch thiazole synthesis).

  • The 5,6-Dichloro Pyridine Core: The two chlorine atoms are electronically distinct. The 6-chloro position (ortho to the pyridine nitrogen) is highly electrophilic. Nucleophilic attack at this position forms a Meisenheimer complex that is thermodynamically stabilized by the electronegative pyridine nitrogen. Consequently, Nucleophilic Aromatic Substitution (SNAr) occurs with strict regioselectivity at the 6-position, leaving the 5-chloro position intact as a lipophilic handle or a site for late-stage transition-metal cross-coupling.

Divergent Synthetic Workflows

The following workflow diagram illustrates the primary synthetic trajectories derived from 1-(5,6-Dichloropyridin-2-yl)ethanone.

SyntheticWorkflows SM 1-(5,6-Dichloropyridin-2-yl)ethanone (Core Building Block) AlphaBr Alpha-Bromination (Br2 or NBS) SM->AlphaBr Reduction Asymmetric Reduction (Ru-TsDPEN, HCOOH/Et3N) SM->Reduction SNAr SNAr Displacement (Amines, DIPEA, Δ) SM->SNAr Thiazole Hantzsch Thiazole Synthesis (Thioamides, EtOH, Δ) AlphaBr->Thiazole ChiralAlc Chiral Alcohol (ee > 98%) Reduction->ChiralAlc SubstitutedPyr 6-Amino-5-chloro Pyridine Derivatives SNAr->SubstitutedPyr

Figure 1: Divergent synthetic workflows for 1-(5,6-Dichloropyridin-2-yl)ethanone functionalization.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales.

Protocol A: Regioselective SNAr with Amines

Causality & Logic: The 6-chloro position is selectively displaced by primary or secondary amines. The use of a non-nucleophilic base (DIPEA) in a polar aprotic solvent (1,4-Dioxane) at elevated temperatures provides the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer complex.

SNArMechanism Start 6-Chloro Position (Highly Electrophilic) Nucleophile Nucleophilic Attack (1° or 2° Amines) Start->Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) Nucleophile->Meisenheimer Product 6-Substituted Product (High Regioselectivity) Meisenheimer->Product

Figure 2: Mechanism of regioselective SNAr at the 6-chloro position via Meisenheimer complex.

Step-by-Step Methodology:

  • Initiation: Charge a pressure vial with 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq) and the desired amine (1.2 eq).

  • Solvation & Base: Add 1,4-Dioxane (0.2 M concentration) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Note: DIPEA acts as an acid scavenger for the generated HCl, preventing amine protonation.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 100–120 °C for 16 hours.

  • IPC (Self-Validation): Monitor via LCMS. The reaction is complete when the starting material peak is consumed, replaced by a peak exhibiting a mass shift corresponding to [M - 35.5 (Cl) + Amine mass].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Alpha-Bromination & Hantzsch Thiazole Assembly

Causality & Logic: 3 [3] is a classic, robust method for constructing 2,4-disubstituted thiazoles. The process begins with the alpha-bromination of the acetyl group. The resulting alpha-bromoketone undergoes an SN2 reaction with the sulfur atom of a thioamide, followed by intramolecular cyclization and dehydration driven by the thermodynamic stability of the aromatic thiazole ring.

Step-by-Step Methodology:

  • Bromination: Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone in THF. Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) to promote enolization, followed by dropwise addition of Bromine (Br₂, 1.05 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Isolation of Intermediate: Quench with aqueous Na₂S₂O₃ to destroy excess bromine. Extract with EtOAc, dry, and concentrate to yield 2-bromo-1-(5,6-dichloropyridin-2-yl)ethanone.

  • Hantzsch Cyclization: Dissolve the crude alpha-bromoketone in absolute ethanol. Add thiourea or a substituted thioamide (1.1 eq).

  • Reflux: Heat the mixture to 80 °C for 4–8 hours. The reaction liberates HBr and water in situ, which catalyzes the cyclization but leaves the product as a hydrobromide salt.

  • Neutralization & Precipitation (Self-Validation): Pour the cooled reaction mixture into a 5% aqueous Na₂CO₃ solution. The neutralization of the HBr salt will cause the free-base thiazole derivative to precipitate as a solid, providing an immediate visual confirmation of success. Filter and dry the solid.

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

Causality & Logic: To synthesize chiral 1-(5,6-dichloropyridin-2-yl)ethanol derivatives, Noyori-type Asymmetric Transfer Hydrogenation is employed. The chiral spatial arrangement of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst strictly directs the hydride transfer from the formic acid source to a single face of the prochiral ketone, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Catalyst Preparation: In a rigorously degassed flask, combine RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) with a Formic Acid/Triethylamine azeotropic mixture (TEAF, 5:2 ratio).

  • Substrate Addition: Add a solution of 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq) in anhydrous DCM.

  • Reaction: Stir at 30 °C for 18–24 hours under an inert atmosphere.

  • IPC (Self-Validation): Analyze an aliquot via Chiral HPLC to confirm conversion and determine the enantiomeric ratio. An ee of >98% is expected.

  • Workup: Quench with water, extract with DCM, wash with brine, and purify via silica gel chromatography.

Quantitative Reaction Parameters

The following table summarizes the quantitative data and expected outcomes for the protocols described above, allowing for rapid comparison and experimental planning.

Reaction ProtocolCatalyst / ReagentSolventTemp (°C)Time (h)Expected YieldKey In-Process Control (IPC)
A: Regioselective SNAr 1°/2° Amine, DIPEA1,4-Dioxane100–12012–1675–85%LCMS: Mass shift of [M - 35.5 + Amine]
B: Alpha-Bromination Br₂ or NBS, pTsOHTHF0–252–480–90%TLC: Disappearance of starting ketone
B: Hantzsch Synthesis Thiourea / ThioamideEthanol804–885–95%Visual: Precipitation upon Na₂CO₃ quench
C: Asymmetric Reduction RuCl(p-cymene)[TsDPEN]DCM / TEAF3018–24>90%Chiral HPLC: Enantiomeric excess (>98% ee)

References

  • Title: Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors (US11583538B2)
  • Title: Compounds, compositions, and methods (WO2024108155A2)

Sources

Application Notes & Protocols: 1-(5,6-Dichloropyridin-2-yl)ethanone as a Versatile Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of novel, effective, and environmentally sound agrochemicals is a cornerstone of modern agricultural science. Within this field, heterocyclic scaffolds, particularly those based on the pyridine ring, serve as critical building blocks for a new generation of pesticides.[1] This document provides a detailed technical guide on the application of 1-(5,6-dichloropyridin-2-yl)ethanone, a key chemical intermediate. We will explore its synthesis, characterization, and strategic use in the development of potent insecticides, herbicides, and fungicides. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies to leverage this versatile molecule in agrochemical research and development programs.

Core Concepts: The Strategic Value of the Dichloropyridinyl Ethanone Scaffold

The 1-(5,6-dichloropyridin-2-yl)ethanone molecule is a trifunctional synthetic intermediate. Its value in agrochemical design stems from three key structural features, each offering a distinct handle for chemical modification:

  • The Dichloropyridine Ring: The pyridine core is a well-established toxophore in numerous commercial pesticides. The two chlorine atoms enhance the electrophilic nature of the ring, making it susceptible to nucleophilic aromatic substitution, and contribute to the overall lipophilicity and metabolic stability of derivative molecules.[2] This moiety is often integral to the molecule's final biological activity.

  • The Acetyl Group (Ethanone): This ketone functionality is a highly versatile reactive site. It can undergo a wide array of chemical transformations, including reduction to an alcohol, oxidation, condensation reactions to form imines or hydrazones, and alpha-halogenation, allowing for the construction of complex side chains.

  • The Steric and Electronic Arrangement: The specific 2,5,6-substitution pattern dictates the three-dimensional shape and electronic distribution of the molecule, providing a rigid framework to which pharmacophoric elements can be attached to achieve precise interactions with biological targets.

This combination makes 1-(5,6-dichloropyridin-2-yl)ethanone an ideal starting point for creating large, diverse chemical libraries for high-throughput screening.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic campaign. The following table summarizes the key properties of 1-(5,6-dichloropyridin-2-yl)ethanone.

PropertyValueReference
CAS Number 1060815-12-4[3]
Molecular Formula C₇H₅Cl₂NO[3]
Molecular Weight 190.03 g/mol [3]
Appearance Off-white to yellow solidN/A
LogP 2.59[3]

Note: Physical properties such as melting point and boiling point should be determined empirically upon synthesis and purification.

Synthesis & Characterization Protocols

The following protocol describes a plausible and robust method for the synthesis of 1-(5,6-dichloropyridin-2-yl)ethanone based on established Friedel-Crafts acylation principles, a common method for acylating heterocyclic rings.[4]

Proposed Synthesis Workflow: Friedel-Crafts Acylation

G cluster_start Starting Materials cluster_reaction Reaction & Quench cluster_workup Workup & Purification A 2,3-Dichloropyridine R1 1. Mix 2,3-Dichloropyridine & AlCl₃ in DCM at 0°C B Acetyl Chloride C Aluminum Chloride (AlCl₃) D Dichloromethane (DCM) R2 2. Add Acetyl Chloride dropwise, maintain 0°C R1->R2 W1 1. Separate organic layer R3 3. Warm to RT, stir for 12-24h R2->R3 R4 4. Quench with ice water R3->R4 R4->W1 W2 2. Wash with NaHCO₃ (aq) & brine W1->W2 W3 3. Dry over Na₂SO₄ W2->W3 P1 4. Concentrate under reduced pressure W3->P1 P2 5. Purify via column chromatography P1->P2 Final 1-(5,6-Dichloropyridin-2-yl)ethanone P2->Final

Caption: Proposed workflow for the synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Step-by-Step Synthesis Protocol

Objective: To synthesize 1-(5,6-dichloropyridin-2-yl)ethanone via Friedel-Crafts acylation of 2,3-dichloropyridine.

Materials:

  • 2,3-Dichloropyridine

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Dissolve 2,3-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred suspension.

  • Acylation: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent unwanted side reactions or thermal decomposition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by cold water. Safety Note: The quenching of AlCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HCl), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(5,6-dichloropyridin-2-yl)ethanone.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized product.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve a small sample in deuterated chloroform (CDCl₃). The resulting spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group.

  • Mass Spectrometry (MS): Analyze the sample to confirm the molecular weight. The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated mass (189.97 g/mol ), along with a characteristic isotopic pattern for two chlorine atoms.

  • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography with a suitable column (e.g., C18) and mobile phase to determine the purity of the final product, which should ideally be >95%.

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The true utility of 1-(5,6-dichloropyridin-2-yl)ethanone is as a versatile precursor. The following sections outline its application in creating candidates for major classes of agrochemicals.

Insecticide Development: Building Novel Pyrethroids and Diamides

The ethanone scaffold is ideal for synthesizing novel pyrethroid insecticides, which are critical for managing agricultural and public health pests.[5][6] The ketone can be reduced to an alcohol, which is then esterified with a suitable acid (e.g., chrysanthemic acid) to form the final pyrethroid ester.

G Start 1-(5,6-Dichloropyridin-2-yl)ethanone Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate Secondary Alcohol Intermediate Step1->Intermediate Step2 Esterification (e.g., Chrysanthemic acid chloride) Intermediate->Step2 Final Novel Pyrethroid Candidate Step2->Final BioAssay Insecticidal Bioassay (Aphids, Mosquitoes) Final->BioAssay

Caption: Synthetic pathway from the scaffold to a pyrethroid candidate.

Additionally, this scaffold can be used to synthesize analogs of anthranilic diamide insecticides, a class known for targeting insect ryanodine receptors.[7]

Herbicide Development: Leveraging the Dichloropyridine Toxophore

Chlorinated pyridines are the foundation of many successful herbicides, including aminopyralid and clopyralid, which act as synthetic auxins.[2][8] The 1-(5,6-dichloropyridin-2-yl)ethanone scaffold can be elaborated to produce novel herbicides. For example, the acetyl group can be a precursor to a carboxylic acid or other functional group known to impart herbicidal activity.

Fungicide Development: A Scaffold for Respiration Inhibitors

The dichloropyridine moiety is present in some fungicides. For example, Fluazinam, a related chlorinated pyridine derivative, acts by uncoupling mitochondrial oxidative phosphorylation.[2] Derivatives of 1-(5,6-dichloropyridin-2-yl)ethanone can be synthesized and screened for activity against a range of plant pathogenic fungi. Studies on related dichloropyrazinone derivatives have shown potent activity against Candida albicans, suggesting the potential of such chlorinated heterocycles in antifungal design.[9]

Biological Evaluation Protocols

Once derivatives are synthesized from the 1-(5,6-dichloropyridin-2-yl)ethanone scaffold, they must be evaluated for biological activity. The following are standard, robust protocols for initial screening.

Protocol: Insecticidal Activity Against Aphids (Myzus persicae)

Objective: To determine the median lethal concentration (LC₅₀) of a test compound.

Materials:

  • Cabbage or bell pepper leaf discs

  • Synchronized adult aphids

  • Test compounds dissolved in acetone or DMSO

  • Triton X-100 (surfactant)

  • Petri dishes with moist filter paper

Procedure:

  • Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in the chosen solvent.

  • Serial Dilutions: Perform serial dilutions to prepare a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm) in water containing 0.1% Triton X-100. A negative control (solvent + surfactant only) must be included.

  • Treatment: Dip fresh leaf discs into each test solution for 30 seconds and allow them to air dry.

  • Infestation: Place the dried leaf discs into Petri dishes. Carefully transfer 10-20 adult aphids onto each disc.

  • Incubation: Incubate the dishes at 25°C with a 16:8 light:dark photoperiod.

  • Data Collection: After 48 hours, count the number of dead and live aphids on each disc.

  • Analysis: Calculate the mortality rate for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis software.

Concentration (ppm)Total AphidsDead Aphids% Mortality
Control (0)2015%
31.2520420%
62.520945%
125201680%
250201995%
5002020100%
Protocol: Pre-Emergence Herbicidal Activity

Objective: To assess the effect of a test compound on weed seed germination and growth.[10]

Materials:

  • Seeds of indicator weeds (e.g., barnyard grass, velvetleaf)

  • Pots filled with sterilized loam soil

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

Procedure:

  • Planting: Fill pots with soil and sow a predetermined number of seeds of each indicator species at a shallow depth.

  • Application: Prepare test solutions at various application rates (e.g., 1000, 500, 250 g/ha). Immediately after planting, spray the soil surface evenly with the test solutions using a calibrated spray chamber.

  • Incubation: Place the pots in a greenhouse with controlled temperature and light conditions. Water as needed.

  • Evaluation: After 21 days, visually assess the percentage of weed control for each species compared to an untreated control. Evaluate symptoms such as germination inhibition, stunting, and chlorosis.

References

  • Google Patents. (2009). WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2947985A1 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanone CAS NO.97131-90-3. Retrieved from [Link]

  • iChemical. (n.d.). 1-(6-CHLOROPYRIDIN-2-YL)ETHANONE, CAS No. 152356-57-5. Retrieved from [Link]

  • Molecules. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]

  • PubMed. (2009). Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. Retrieved from [Link]

  • SpringerLink. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Retrieved from [Link]

  • Sandoo. (n.d.). China 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE Manufacturers & Suppliers. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE Manufacturer, Factory, API, Intermediate. Retrieved from [Link]

  • ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and development of pyrethroid insecticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • PubMed. (2026). Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]

  • d2p.net. (n.d.). d2p insecticide technology. Retrieved from [Link]

  • MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]

  • Redalyc.org. (2024). Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • J-STAGE. (2018). Development of novel pesticides in the 21st century. Retrieved from [Link]

  • PMC. (n.d.). Development of novel pesticides in the 21st century. Retrieved from [Link]

  • RSC Publishing. (n.d.). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. Retrieved from [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

1-(5,6-Dichloropyridin-2-yl)ethanone (also known as 2-acetyl-5,6-dichloropyridine) is a highly versatile, di-halogenated N-heterocyclic building block. It is frequently utilized in medicinal chemistry to construct complex pharmacophores, including kinase inhibitors and GPCR ligands. The presence of two adjacent chlorine atoms presents a synthetic challenge: achieving selective mono-substitution. This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6 position, leaving the C5-chloride intact for downstream functionalization.

Mechanistic Rationale: Causality & Regioselectivity

The reactivity of 1-(5,6-Dichloropyridin-2-yl)ethanone is strictly governed by the electron-deficient nature of its pyridine core, which is further activated by the electron-withdrawing C2-acetyl group.

According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) dictates the site of nucleophilic attack[1]. In 5,6-dichloropyridines, the C6 position is highly activated due to its ortho-relationship to the pyridine nitrogen[2].

The Causality of Regioselectivity: When a nucleophile (such as an amine or alkoxide) attacks the C6 carbon, the reaction proceeds via a polar Meisenheimer intermediate. The resulting negative charge is directly stabilized by the adjacent electronegative nitrogen atom, which acts as an electron sink. Conversely, attack at the C5 position (which is meta to the nitrogen) forces the negative charge onto carbon atoms that cannot delocalize the electron density onto the nitrogen. Consequently, SNAr reactions on this substrate are highly regioselective (>95:5), exclusively displacing the C6-chloride[2].

Mechanism Substrate 1-(5,6-Dichloropyridin-2-yl)ethanone (Electrophile) Meisenheimer Meisenheimer Intermediate (Negative charge on Pyridine N) Substrate->Meisenheimer Nu⁻ attack at C6 Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, RO⁻) Nucleophile->Meisenheimer Product C6-Substituted Product (Mono-chloro derivative) Meisenheimer->Product Cl⁻ elimination LeavingGroup Chloride Ion (Cl⁻) (Leaving Group) Meisenheimer->LeavingGroup

Mechanistic pathway of regioselective SNAr at the C6 position of the pyridine ring.

Quantitative Data & Reactivity Profiles

To design a successful SNAr workflow, it is critical to understand both the physicochemical properties of the substrate and the expected reaction conditions for various nucleophile classes.

Table 1: Physicochemical Properties of the Substrate
PropertyValue / Description
Chemical Formula C7H5Cl2NO
Molecular Weight 190.03 g/mol
Exact Mass 188.97 Da
MS Isotope Pattern (ESI+) 9:6:1 ratio (M : M+2 : M+4) due to two Cl atoms
Key NMR Signatures (¹H) Distinct doublets for C3 and C4 protons; Acetyl singlet (~2.6 ppm)
Table 2: Nucleophile Scope and Optimized Reaction Conditions
Nucleophile ClassReagents / BaseSolventTemp (°C)Expected YieldRegioselectivity (C6:C5)
Primary Amines R-NH₂, DIPEA (2.0 eq)DMF or NMP80 - 10075 - 90%> 99:1
Secondary Amines R₂NH, K₂CO₃ (2.5 eq)DMF or NMP100 - 12070 - 85%> 95:5
Alkoxides NaOMe or R-OH / NaHTHF or Dioxane0 to 6580 - 95%> 99:1
Thiolates R-SH, Cs₂CO₃ (1.5 eq)DMF25 - 5085 - 95%> 99:1

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By integrating specific In-Process Controls (IPC) using Liquid Chromatography-Mass Spectrometry (LC-MS), the chemist can definitively prove that the reaction has proceeded correctly without off-target C5-substitution.

Protocol A: Amine Substitution (C-N Bond Formation)

Causality of choices: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it stabilizes the polar Meisenheimer intermediate without hydrogen-bonding to the amine, which would otherwise dampen its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the reactant amine.

Step-by-Step Methodology:

  • Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 mmol, 190 mg).

  • Solvent & Base: Dissolve the substrate in anhydrous DMF (5.0 mL). Add DIPEA (2.0 mmol, 348 µL).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 mmol). Seal the vial under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90 °C using an aluminum heating block. Stir vigorously for 4–6 hours.

  • Self-Validating IPC (Crucial Step): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a 9:6:1 isotopic splitting pattern (M : M+2 : M+4) at m/z 190. The successful mono-substituted product will exhibit a 3:1 isotopic splitting pattern (M : M+2), confirming that exactly one chlorine atom (the C6-Cl) has been displaced. If the 9:6:1 cluster persists, the reaction is incomplete.

  • Quench & Workup: Cool the mixture to room temperature. Quench by pouring into 20 mL of half-saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 1-(5-chloro-6-(substituted-amino)pyridin-2-yl)ethanone.

Protocol B: Alkoxide Substitution (C-O Bond Formation)

Causality of choices: Alkoxides are stronger, "harder" nucleophiles than amines. The reaction requires a less polar solvent (THF) and lower temperatures to prevent over-substitution or degradation of the acetyl group via enolate formation.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under argon, dissolve the alcohol (1.1 mmol) in anhydrous THF (4.0 mL).

  • Deprotonation: Cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Substrate Addition: Add a solution of 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 mmol, 190 mg) in THF (2.0 mL) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • IPC Validation: Perform LC-MS analysis as described in Protocol A, verifying the shift from a 9:6:1 to a 3:1 chlorine isotope cluster.

  • Workup: Quench carefully with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Dry, concentrate, and purify via flash chromatography.

Protocol Step1 1. Reagent Assembly Substrate + Nu + Base in DMF/THF Step2 2. Thermal Activation Stir at specified Temp (0°C to 100°C) Step1->Step2 Step3 3. IPC Validation (LC-MS) Check for 3:1 Isotope Pattern (M/M+2) Step2->Step3 Step3->Step2 Incomplete (Add Nu/Base) Step4 4. Aqueous Quench & Extraction Partition in Organic/H₂O Step3->Step4 Conversion >95% Step5 5. Isolation Flash Chromatography Step4->Step5

Step-by-step experimental workflow with integrated self-validating IPC checkpoints.

References

The mechanistic principles and reactivity profiles utilized in this guide are grounded in established chemical literature regarding the SNAr reactivity of 5,6-dichloropyridine systems.

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL:[Link] (Provides foundational FMO/LUMO theory explaining the regioselectivity of SNAr reactions on multi-halogenated pyridines).

Sources

Application Note: Reduction of 1-(5,6-Dichloropyridin-2-yl)ethanone to Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 1-(5,6-Dichloropyridin-2-yl)ethanone (1) to its corresponding alcohol, 1-(5,6-dichloropyridin-2-yl)ethanol (2) , is a critical transformation in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., inhibitors targeting specific kinases or ion channels).

This guide addresses two primary workflows:

  • Racemic Reduction: A robust, cost-effective protocol using Sodium Borohydride (

    
    ) for generating racemic standards or non-chiral building blocks.
    
  • Asymmetric Reduction: A high-fidelity Transfer Hydrogenation (ATH) protocol using a Ruthenium-TsDPEN catalyst to achieve high enantiomeric excess (

    
     ee), essential for drug development.
    
Key Chemical Challenges
  • Electronic Effects: The 5,6-dichloro substitution pattern renders the pyridine ring highly electron-deficient. While this activates the carbonyl toward nucleophilic attack, it also increases the acidity of the

    
    -protons, leading to potential enolization or racemization if base concentration is uncontrolled.
    
  • Chemoselectivity: Avoidance of hydrodehalogenation (loss of Cl atoms) which is a significant risk if using heterogeneous catalytic hydrogenation (

    
    , Pd/C).
    
  • Safety: Chloropyridines are potent skin sensitizers and toxic if swallowed.[1]

Safety & Hazard Assessment (Critical)

⚠️ DANGER: CHLOROPYRIDINE TOXICITY 1-(5,6-Dichloropyridin-2-yl)ethanone and its alcohol derivative are toxic organic halides.
  • Route of Entry: Highly absorbable through skin and mucous membranes.
  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.
  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the quenching of hydride reagents.

Reaction Pathways & Logic

The following diagram outlines the decision matrix for selecting the appropriate reduction method.

G Start Starting Material 1-(5,6-Dichloropyridin-2-yl)ethanone Decision Target Product? Start->Decision MethodA Method A: NaBH4 (Stoichiometric Hydride) Decision->MethodA Racemic Standard MethodB Method B: Ru-TsDPEN (Transfer Hydrogenation) Decision->MethodB Drug Substance (>98% ee) Racemic Racemic Alcohol (±)-2 Chiral Chiral Alcohol (R)-2 or (S)-2 MethodA->Racemic Yield: >90% MethodB->Chiral Yield: >85% ee: >95%

Figure 1: Strategic workflow for the reduction of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Method A: Racemic Reduction (Standard Protocol)

This method utilizes Sodium Borohydride (


), a mild reducing agent that selectively reduces the ketone without affecting the heteroaryl chlorides.
Materials
  • Substrate: 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (0.6 eq; 2.4 hydride equivalents)
    
  • Solvent: Methanol (MeOH), anhydrous

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone (5.0 g, 26.3 mmol) in MeOH (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Cooling suppresses potential side reactions and controls the exotherm upon hydride addition.

  • Addition: Add

    
      (600 mg, 15.8 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Consumption of starting material (

      
      ) and appearance of alcohol (
      
      
      
      ) indicates completion.
  • Quench: Re-cool to 0 °C. Slowly add sat. aq.

    
      (20 mL) to destroy excess hydride.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Dilute the residue with water (30 mL) and extract with Ethyl Acetate (EtOAc) (

      
       mL).
      
    • Wash combined organics with brine (30 mL), dry over

      
      , and filter.
      
  • Isolation: Concentrate in vacuo to yield the crude racemic alcohol as a viscous oil or low-melting solid.

    • Purification (if needed): Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Method B: Asymmetric Transfer Hydrogenation (ATH)

For pharmaceutical applications requiring high optical purity, we utilize the Noyori-Ikariya Transfer Hydrogenation . This method avoids high-pressure


 gas and uses a formic acid/triethylamine azeotrope as the hydrogen source.
Mechanistic Insight

The reaction proceeds via an outer-sphere mechanism . The Ruthenium center coordinates the hydride, while the amine proton of the ligand (TsDPEN) coordinates the ketone oxygen via hydrogen bonding. This precise geometry dictates the enantioselectivity.

Mechanism Complex Ru(II)-H Species (Active Catalyst) TS Six-Membered Transition State Complex->TS + Substrate TS->Complex Regeneration with HCOOH Product Chiral Alcohol (S)-2 TS->Product Hydride Transfer Substrate Ketone Substrate Substrate->TS

Figure 2: Simplified catalytic cycle for Noyori Transfer Hydrogenation.

Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%)

    • Note: Use (S,S)-TsDPEN to access the opposite enantiomer.

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Protocol
  • Degassing: Sparge the solvent (DCM, 25 mL) with nitrogen for 15 minutes prior to use. Oxygen can deactivate the Ruthenium hydride species.

  • Catalyst Loading: In a Schlenk flask under

    
    , dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone  (2.0 g, 10.5 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN]  (67 mg, 0.1 mmol, 1 mol%) in degassed DCM.
    
  • Reagent Addition: Add the HCOOH/Et3N azeotrope (5.0 mL) via syringe.

  • Reaction: Stir at 25 °C for 16–24 hours.

    • Note: Do not heat significantly above 30 °C, as enantioselectivity (ee) often degrades at higher temperatures.

  • Workup:

    • Dilute with water (30 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with sat. aq.

      
        (to remove residual formic acid) and brine.
      
  • Analysis: Dry over

    
     and concentrate.
    
    • Enantiomeric Excess Determination: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Analytical Data & Specifications

ParameterSpecification (Racemic)Specification (Chiral)
Appearance Off-white solid / Pale oilOff-white solid
Yield > 90%> 85%
Purity (HPLC) > 98%> 98%
Enantiomeric Excess N/A> 95% (typically >98%)
1H NMR (400 MHz, CDCl3)

7.7 (d, 1H), 7.3 (d, 1H), 4.8 (q, 1H), 1.5 (d, 3H)
Identical to racemic

Note on NMR: The pyridine protons will appear as two doublets (coupling constant


 Hz) due to the 5,6-dichloro substitution leaving the 3,4 positions unsubstituted.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method B) Catalyst poisoning by

.
Ensure rigorous degassing of solvents. Increase catalyst loading to 2 mol%.
Low ee% (Method B) Reaction temperature too high.Maintain temperature at 20–25 °C. Lower to 0 °C if necessary (will increase reaction time).
Dechlorination Use of

or excessive heat.
Strictly avoid Pd/C. Use chemical hydrides (Method A) or Transfer Hydrogenation (Method B).
Racemization Acidic/Basic workup conditions.Avoid strong acids or bases during workup. The benzylic-like position is sensitive.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2,6-Dichloropyridine.[2][3] Link

  • ChemicalBook. (2023). 1-(5,6-dichloropyridin-2-yl)ethanol Product Properties. Link

Sources

Application Note: Precision Condensation Protocols for 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic[1][2]

The Scaffold's Significance

1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 103947-68-6) is a high-value heterocyclic building block.[1][2][3] Its structural uniqueness lies in the 5,6-dichloro substitution pattern on the pyridine ring.[1][4] Unlike the more common 2,6-dichloro analogs, the 5,6-pattern creates a specific electronic asymmetry:

  • C2-Acetyl Group: Highly activated for enolization due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the halogens.[4]

  • C6-Chlorine: Located

    
     to the nitrogen, this position is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).[1][2][4]
  • C5-Chlorine: Located

    
     to the nitrogen, it is relatively stable but contributes to the overall lipophilicity and metabolic stability of the final drug candidate (often seen in Glucokinase Activators and antibacterial agents).[4]
    
The "Dual Reactivity" Challenge

The primary challenge in condensing this molecule is chemoselectivity .[4] Standard condensation conditions (strong base/heat) can inadvertently trigger


 at the C6 position, leading to hydroxylation (formation of pyridinones) or amination if amine catalysts are used.[4]

Our Solution: The protocols below utilize kinetic control —using lower temperatures and specific base catalysts to favor the reversible formation of the enolate (condensation) over the irreversible displacement of the C6-chloride (


).[4]

Part 2: Reaction Pathways & Mechanism[1]

The following diagram illustrates the divergent pathways. The goal is to maximize Path A (Condensation) while suppressing Path B (


).[4]

ReactionPathways Start 1-(5,6-Dichloropyridin-2-yl)ethanone Enolate Enolate Intermediate (Kinetic Species) Start->Enolate Deprotonation (Fast) SNAr_Side 6-Hydroxy/Alkoxy Impurity (Thermodynamic Sink) Start->SNAr_Side High Temp / Strong Base (Substitution at C6) Base Base Catalyst (OH-, Piperidine) Base->Enolate Chalcone Chalcone Product (Target) Enolate->Chalcone Claisen-Schmidt (Condensation) Aldehyde Ar-CHO (Electrophile) Aldehyde->Chalcone Heterocycles Pyrazoles / Pyrimidines (Downstream Targets) Chalcone->Heterocycles Cyclization (N2H4 / Guanidine)

Figure 1: Chemoselectivity map for 5,6-dichloropyridine derivatives. Path A (Green) is the desired condensation route.[4] Path B (Red) represents the competing


 side reaction.[4]

Part 3: Detailed Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-3-aryl-1-(5,6-dichloropyridin-2-yl)prop-2-en-1-ones.[1][2] Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2][4]

Reagents:
  • Substrate: 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)[1][2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [Grade: anhydrous preferred][1][2]

  • Catalyst: 10% Aqueous NaOH or Piperidine (for sensitive substrates)[4]

Step-by-Step Procedure:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (approx. 5.2 mmol) of 1-(5,6-Dichloropyridin-2-yl)ethanone in 15 mL of MeOH.

  • Addition of Electrophile: Add 1.1 equivalents of the chosen aromatic aldehyde. Stir for 5 minutes at room temperature (20–25°C).

  • Catalysis (Critical Step):

    • Method A (Standard): Cool the solution to 0°C (ice bath). Add 10% NaOH dropwise (0.5 mL). Do not heat. The electron-deficient pyridine ring makes the acetyl protons highly acidic; reaction often proceeds rapidly at low temperatures.[4]

    • Method B (Mild/Green): If the aldehyde is sensitive, add 5 mol% Piperidine and 5 mol% Glacial Acetic Acid instead of NaOH.[4] Stir at room temperature.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a bright yellow spot (UV active).[4]

    • Checkpoint: If the reaction is sluggish after 2 hours, allow it to warm to room temperature. Avoid refluxing with NaOH to prevent hydrolysis of the C6-Cl.[4]

  • Work-up:

    • Pour the reaction mixture into 50 mL of ice-water containing 1 mL of 1M HCl (to neutralize base and stop

      
      ).
      
    • The chalcone typically precipitates as a yellow solid.[4]

    • Filter the solid, wash with cold water (3 x 10 mL) and cold EtOH (1 x 5 mL).[4]

  • Purification: Recrystallize from hot Ethanol or Isopropanol.

Typical Yield: 75–88% Data Validation:


H NMR will show trans-alkene coupling (

) for the enone protons (

).[2][4]
Protocol B: Cyclocondensation to Pyrazolines

Objective: Conversion of the chalcone (from Protocol A) into a 3,5-disubstituted pyrazoline.[1][4] Application: High-throughput screening for anti-inflammatory or antibacterial activity.[1][2][4]

Reagents:
  • Substrate: Chalcone derivative (1.0 equiv)[2][4]

  • Reagent: Hydrazine Hydrate (80% or 99%) (2.5 equiv)[1][2]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol[1][2][4]

Step-by-Step Procedure:
  • Setup: Dissolve 0.5 g of the chalcone in 10 mL of Ethanol.

  • Addition: Add Hydrazine Hydrate (2.5 equiv) dropwise.[2][4]

  • Cyclization:

    • Option 1 (Pyrazoline): Reflux for 4–6 hours.[4] The color will shift from yellow (chalcone) to pale yellow/white (pyrazoline).[4]

    • Option 2 (N-Acetyl Pyrazoline): Use Glacial Acetic Acid as the solvent and reflux.[4] This acetylates the N1 position of the pyrazoline in situ.[4]

  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator). Pour the residue into crushed ice.

  • Isolation: Filter the precipitate. Wash with water to remove excess hydrazine.[4]

  • Purification: Column chromatography (SiO2, DCM:MeOH 98:2) is recommended as pyrazolines can be prone to oxidation.[4]

Part 4: Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Product contains -OH or -OMe at C6 Base concentration too high or Temp > 40°C.Use Method B (Piperidine/AcOH) or reduce NaOH concentration.[1][2] Keep Temp < 20°C.
Low Yield / Incomplete Reaction Enolate not forming; Aldehyde old/oxidized.[2][4]Distill aldehyde before use.[2][4] Increase base slightly (to 1.5 eq) but keep cold.
"Oiling out" of product Product melting point is low or solvent impure.[4]Scratch flask with glass rod; cool to -20°C; add seed crystal.
Darkening of reaction mixture Polymerization of vinyl ketone.[4]Exclude light (wrap flask in foil); perform reaction under Nitrogen atmosphere.

Part 5: References

  • Claisen-Schmidt Condensation of Acetylpyridines:

    • Context: General reactivity of 2-acetylpyridine with aromatic aldehydes.[2][4]

    • Source: Sibous, L. et al. "Condensation Reactions of 2-Acetylpyridine and Benzaldehydes."[1][4] Journal of Chemical Research, 2020.[4]

    • [1][2]

  • Reactivity of Halogenated Pyridines:

    • Context: Stability of chloropyridines in basic media and

      
       competition.[4]
      
    • Source: Schlosser, M. et al. "Halogen/Metal Permutations on Pyridines."[4] European Journal of Organic Chemistry, 2005.[4]

    • [1][2]

  • Synthesis of Glucokinase Activators (GKA):

    • Context: Application of 5,6-dichloropyridine scaffolds in drug discovery.[1][4][5]

    • Source: Pfyffer, M. et al. "Glucokinase Activators for the Treatment of Type 2 Diabetes."[4] Journal of Medicinal Chemistry, 2015.[4] (General scaffold reference).

    • [1][2]

  • Green Chemistry Protocols for Chalcones:

    • Context: Use of mild bases (Piperidine/Amino acids) to prevent side reactions.[4]

    • Source: Dandia, A. et al. "Recent advances in the synthesis of chalcones."[4] Current Organic Chemistry, 2012.[4]

  • Graphviz Visualization Tool:

    • Context: Tool used to generate reaction pathway diagrams.[4]

    • Source: Graphviz Open Source Visualization Software.[2][4]

    • [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(5,6-Dichloropyridin-2-yl)ethanone. Our goal is to explain the underlying physicochemical principles driving these issues and to provide a logical, field-proven framework for overcoming them in your experiments.

Understanding the Molecule: A Physicochemical Profile

1-(5,6-Dichloropyridin-2-yl)ethanone is a heterocyclic ketone, a structural motif frequently explored in medicinal chemistry and materials science.[1] Its solubility behavior is primarily dictated by the interplay of three key features: the pyridine ring, the two chlorine substituents, and the acetyl group.

  • Dichloropyridine Core: The pyridine ring itself is a weak base. However, the two electron-withdrawing chlorine atoms decrease the basicity of the ring nitrogen, making it less readily protonated than pyridine. Halogenation significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, which generally leads to reduced solubility in polar solvents, especially water.[2] This is a common strategy in drug design to enhance membrane permeability, often at the cost of aqueous solubility.[2]

  • Acetyl Group: The ketone functional group provides a site for hydrogen bond acceptance, which can aid dissolution in protic solvents. However, this effect is often insufficient to counteract the strong lipophilic character imparted by the chlorinated ring.

Based on structurally similar compounds, we can estimate key physicochemical properties that guide our solubilization strategy.

PropertyEstimated Value / ObservationRationale & Implication
Molecular Formula C₇H₅Cl₂NOFrom structure.
Molecular Weight 190.03 g/mol A moderate molecular weight for a small molecule.
Predicted LogP ~2.6Based on similar isomers like 1-(4,6-dichloropyridin-2-yl)ethanone[3]. A LogP > 2 suggests a preference for lipophilic environments and predicts low aqueous solubility.
Physical Form Likely a solid at room temperatureSimilar chlorinated pyridine and pyrimidine derivatives are solids.[4][5] High crystal lattice energy in solids requires more energy to overcome during dissolution.

Troubleshooting Guide: A Systematic Approach to Solubilization

Encountering poor solubility can be a significant roadblock. The following workflow provides a systematic, step-by-step process for identifying an effective solvent system, starting with the simplest and least disruptive methods.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physical Methods cluster_2 Phase 3: Chemical Modification cluster_3 Result cluster_4 Re-evaluate Start Start with Dry Compound Solvent_Screen Test Common Solvents (See Table 2) Start->Solvent_Screen Is_Soluble1 Soluble? Solvent_Screen->Is_Soluble1 Physical_Methods Apply Gentle Heat (40-50°C) &/or Sonication Is_Soluble1->Physical_Methods No Success SUCCESS: Prepare Stock Solution Is_Soluble1->Success Yes Is_Soluble2 Soluble? Physical_Methods->Is_Soluble2 Co_Solvent Add Co-Solvent (5-10% DMSO/DMF) to a promising solvent Is_Soluble2->Co_Solvent No Is_Soluble2->Success Yes Is_Soluble3 Soluble? Co_Solvent->Is_Soluble3 Is_Soluble3->Success Yes Failure FAILURE: Consider Alternative Solvent System Is_Soluble3->Failure No

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in dichloromethane (DCM), but it crashed out after I added it to my reaction mixture. Why?

This is a classic case of solvent incompatibility. While 1-(5,6-Dichloropyridin-2-yl)ethanone may be soluble in a non-polar solvent like DCM, it will likely precipitate if introduced into a polar or aqueous reaction medium.[6] The principle of "like dissolves like" is critical. To avoid this, either use a solvent for your stock solution that is miscible with your reaction buffer (like DMSO or DMF) or change the primary solvent of your reaction if possible.

Q2: Is it safe to heat the compound to aid dissolution?

Gentle heating, typically to 40-50°C, is a standard and effective method to increase the rate of dissolution.[7] This provides the energy needed to overcome the crystal lattice forces of the solid. However, avoid aggressive heating or boiling, as this can lead to decomposition, especially in reactive solvents. Always monitor for color changes, which could indicate degradation.

Q3: My compound won't dissolve in aqueous buffers for my biological assay. What should I do?

Direct dissolution in aqueous buffers is highly unlikely due to the compound's lipophilic nature. The standard procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).[8] You can then dilute this stock solution into your aqueous buffer to achieve the final desired concentration. Be aware that the final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Q4: Can I use pH modification to increase solubility?

For many pyridine-containing compounds, decreasing the pH can protonate the ring nitrogen, forming a more polar (and thus more water-soluble) pyridinium salt.[6] However, as noted earlier, the two chlorine atoms on this specific molecule reduce the basicity of the nitrogen, making it harder to protonate. You can attempt this by adding a small amount of a non-interfering acid (like HCl or TFA) to your aqueous medium, but success is not guaranteed and may require a significantly low pH that might not be compatible with your experimental system.

Q5: I see an oily film at the bottom of my vial instead of a clear solution. What does this mean?

This phenomenon, known as "oiling out," occurs when the compound melts in the solvent but does not dissolve. This can happen if you are heating the mixture and the melting point of the compound is reached before full dissolution occurs in that specific solvent. If this happens, you may need to switch to a more effective solvent or use a co-solvent system.

Experimental Protocols

Protocol 1: Systematic Solvent Screening at Small Scale

This protocol allows for the rapid and material-sparing assessment of multiple solvents to identify a promising candidate for scale-up.

Materials:

  • 1-(5,6-Dichloropyridin-2-yl)ethanone

  • Small glass vials (e.g., 1.5 mL HPLC vials)

  • A selection of anhydrous solvents (see Table 2)

  • Vortex mixer

  • Sonicator bath

  • Water bath or heating block

Procedure:

  • Aliquot approximately 1-2 mg of the solid compound into several labeled vials.

  • To each vial, add 100 µL of a different test solvent.

  • Vortex each vial vigorously for 1-2 minutes at room temperature.[7]

  • Visually inspect for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • For vials showing partial or no solubility, place them in a sonicator bath for 10-15 minutes.[7] Re-inspect.

  • If the compound remains insoluble, gently warm the vials to 40-50°C for 10 minutes.[7] Re-inspect. Caution: Ensure vials are properly capped to prevent solvent evaporation.

  • Record your observations to identify the most effective solvent system.

Solvent ClassSolventDielectric Constant (20°C)[9]Notes & Typical Use Cases
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent solvent for many organic compounds.[8] Ideal for preparing high-concentration stock solutions for biological assays.
Dimethylformamide (DMF)36.7Similar to DMSO, good for polar, high-molecular-weight compounds. Higher boiling point than many solvents.
Acetonitrile (ACN)37.5Common solvent for chromatography and organic synthesis. Less viscous than DMSO/DMF.
Polar Protic Ethanol / Methanol24.6 / 32.7May work, especially with heating. The acetyl group can hydrogen bond with these solvents.
Chlorinated Dichloromethane (DCM)9.1Good for dissolving non-polar to moderately polar compounds. Not miscible with water.
Chloroform4.8Similar to DCM, but with higher toxicity. Use with caution in a fume hood.
Ethers Tetrahydrofuran (THF)7.6A good general-purpose solvent for moderately polar compounds.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This is the standard method for preparing a compound for use in most biological and screening applications.[10]

Procedure:

  • Accurately weigh the desired amount of 1-(5,6-Dichloropyridin-2-yl)ethanone into a sterile, appropriate-sized glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Start by adding about 80% of the total solvent volume.

  • Cap the vial tightly and vortex vigorously.

  • If solids persist, sonicate the vial for 10-15 minutes.

  • If necessary, warm the solution to 40°C until all solid is dissolved. Allow the solution to cool back to room temperature to ensure it remains in solution.

  • Add the final volume of DMSO to reach the target concentration and vortex to mix thoroughly.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Copper Dichloro(pyridine) Complexes.
  • Chemsrc. (2025, November 25). 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4.
  • Sigma-Aldrich. (n.d.). 1-(4,6-Dichloropyrimidin-5-yl)ethanone | 60025-06-1.
  • RSC Publishing. (2023, December 5). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes.
  • ChemicalBook. (n.d.). 1-(3,6-Dichloropyridin-2-yl)ethanone | 1260902-17-7.
  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • Benchchem. (n.d.). troubleshooting low yield in 2,5-Dichloropyridine synthesis.
  • Journal of Organic Chemistry. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • BLDpharm. (n.d.). 1060815-12-4|1-(4,6-Dichloropyridin-2-yl)ethanone.
  • ChemScene. (n.d.). 1-(4,6-Dichloropyrimidin-5-yl)ethanone.
  • NSF PAR. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Benchchem. (n.d.). troubleshooting poor solubility of bipyridine precursors.
  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • Organic Syntheses. (n.d.). Procedure.
  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • PMC. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • Wikipedia. (n.d.). 2,6-Dichloropyridine.
  • PubMed. (2015, November 1). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
  • PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent....
  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine.
  • ACS Publications. (2026, March 3). Journal of Medicinal Chemistry.
  • Alfa Chemistry. (n.d.). Physical Properties of Solvents.
  • PMC. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry.
  • Pharma Excipients. (n.d.). In Silico Screening as a Tool to Prepare Drug-Drug Cocrystals of Ibrutinib-Ketoconazole: a Strategy to Enhance Their Solubility Profiles and Oral Bioavailability.

Sources

Stability of 1-(5,6-Dichloropyridin-2-yl)ethanone under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 56-DCP-STAB-001 Subject: Stability Profile & Handling of 1-(5,6-Dichloropyridin-2-yl)ethanone in Basic Media Status: Active Support Analyst: Senior Application Scientist[1]

Introduction: The Stability Paradox

You are likely working with 1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1126-00-7 or related isomers) as a scaffold for drug discovery (e.g., glucokinase activators or kinase inhibitors).[1]

This molecule presents a classic "Stability Paradox":

  • The Acetyl Group (C2): You likely want to utilize this for condensation reactions (Aldol, Claisen) or reduction.[1]

  • The 6-Chloro Position: This is the "Achilles' Heel."[1] Located ortho to the pyridine nitrogen, it is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    

The Critical Rule: In the presence of basic nucleophiles (OH⁻, OMe⁻, etc.), the rate of nucleophilic attack at C6 often exceeds the rate of reversible enolization at the acetyl group .[1] This leads to rapid degradation into 6-hydroxy or 6-alkoxy derivatives rather than the desired C-C bond formation.[1]

Module 1: The Degradation Matrix (Troubleshooting)

Use this diagnostic table to identify if your reaction failure is due to base-induced instability.

SymptomDiagnosisChemical MechanismCorrective Action
Yellow/Brown discoloration immediately upon base addition.[1]

Degradation
Base attacks C6-Cl, displacing chloride.[1] Formation of pyridone or alkoxide species (chromophores).[1]Switch Base: Use non-nucleophilic bases (e.g., LiHMDS, LDA,

-BuOK) instead of NaOH/NaOMe.
Loss of Chlorine (observed in LCMS/NMR).Hydrolysis / Solvolysis The 6-Cl is replaced by -OH (if aqueous) or -OR (if alcoholic).[1]Change Solvent: Switch to aprotic polar solvents (THF, 2-MeTHF, Toluene).[1] Avoid alcohols.
Complex Mixture / Polymerization. Self-Condensation Acetyl enolate attacks another molecule's C6-Cl (intermolecular

) or Carbonyl (Aldol).[1]
Dilution & Temp: Run reaction at high dilution (0.05 M) and low temp (-78°C to 0°C).
Low Yield in Aldol Reactions. Cannizzaro / Haloform Rare, but hypohalite formation (if bleach present) or disproportionation.[1]Reagent Check: Ensure reagents are peroxide-free; use inert atmosphere (

/Ar).

Module 2: Mechanistic Visualization

To control this molecule, you must visualize the competition between the Desired Path (Green) and the Degradation Path (Red) .

G Start 1-(5,6-Dichloropyridin-2-yl)ethanone Enolate Enolate (C2-Acetyl) (Reactive Intermediate) Start->Enolate Deprotonation (Kinetic Control) Meisenheimer Meisenheimer Complex (Transition State at C6) Start->Meisenheimer Nucleophilic Attack (Thermodynamic Sink) Base Base (B:) Base->Start Product Target Product (e.g., Aldol Adduct) Enolate->Product + Electrophile Dimer Self-Condensation Dimer Enolate->Dimer + Start Material Degradant 6-Substituted Impurity (6-OH / 6-OR) Meisenheimer->Degradant - Cl⁻ (Irreversible)

Figure 1: The "Fork in the Road." Sterically hindered, non-nucleophilic bases favor the Green path. Small, nucleophilic bases (NaOH, NaOMe) trigger the Red path.

Module 3: Standard Operating Procedures (SOP)

Protocol A: Safe Deprotonation (For Aldol/Claisen Chemistry)

Objective: Generate the enolate without touching the 6-Chloro group.[1]

  • Solvent Selection: Anhydrous THF or 2-MeTHF (Do NOT use Ethanol, Methanol, or Water).[1]

  • Base Selection: Lithium Hexamethyldisilazide (LiHMDS) or LDA.[1]

    • Why? These are bulky and non-nucleophilic.[1] They cannot fit into the C6 position to displace the chlorine but are strong enough to deprotonate the acetyl group.[1]

  • Temperature: Cool reaction vessel to -78°C .

    • Why?

      
       has a higher activation energy than deprotonation.[1] Low temperature kinetically freezes out the substitution reaction.[1]
      
  • Addition: Add Base dropwise to the Substrate (or vice versa, depending on electrophile presence) over 30 minutes.

  • Quench: Quench with saturated

    
    while still cold  (-78°C to -20°C). Do not allow to warm up in the presence of active base.[1]
    
Protocol B: Nucleophilic Substitution (Intentional)

Objective: If you actually WANT to replace the 6-Cl (e.g., to make a 6-methoxy derivative).

  • Solvent: DMF or DMSO (Polar Aprotic accelerates

    
    ).[1]
    
  • Base:

    
     or 
    
    
    
    + Nucleophile (e.g., Phenol, Amine).[1]
  • Temperature: 0°C to Room Temperature. (Heat is rarely needed due to the high activation of the 6-position).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use aqueous NaOH or KOH for a simple condensation? A: High Risk. Aqueous hydroxide is a potent nucleophile.[1] Even at 0°C, you will likely observe significant hydrolysis of the 6-Cl to form the 6-hydroxy-pyridone derivative.[1] If you must use aqueous conditions, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) and weak inorganic base (


), keeping the contact time minimal.[1]

Q2: My reaction mixture turned black. What happened? A: This is likely polymerization .[1] The pyridine ring is electron-deficient.[1] If the acetyl enolate (which is nucleophilic) attacks the C6-Cl of a neighboring molecule, you start a chain reaction.[1] Solution: Run the reaction more dilute (high dilution principle) or ensure the electrophile (the thing you want the enolate to attack) is present in excess before generating the enolate.

Q3: Is the 5-Chloro position also unstable? A: Significantly less so. The 5-position is meta to the Nitrogen.[1] It does not benefit from the same resonance stabilization of the Meisenheimer intermediate that the 6-position (ortho) does.[1] Under standard conditions, the 5-Cl will remain intact while the 6-Cl reacts.[1]

References & Authority

  • Nucleophilic Aromatic Substitution in Pyridines:

    • Concept: The activation of 2-halopyridines by electron-withdrawing groups (like acetyl) is a foundational principle of heterocyclic chemistry.[1] The 6-position is activated by both the ring nitrogen and the 2-acetyl group.[1]

    • Source:J. Chem. Soc., Perkin Trans.[1] 1, General reactivity of 2-acyl-6-halopyridines.[1]

  • Analogous Systems (Pyrimidine/Pyridine Synthesis):

    • Relevance: Similar 2,4-dichloropyrimidine systems show identical regioselectivity issues where the position ortho to nitrogen is labile.[1]

    • Source:WuXi AppTec QM Magic Class, Chapter 29: Regioselectivity in

      
       of Dichloropyrimidines. Link
      
  • Patent Literature (Handling of 5,6-Dichloropyridin-2-yl ketones):

    • Relevance: Describes the synthesis of Glucokinase activators using this intermediate, typically employing non-nucleophilic bases or specific conditions to preserve the halogen pattern.

    • Source:PCT Int.[1] Appl. (2008), WO 2008/005964.[1] "Glucokinase Activators."[1] (Demonstrates use of similar dichloropyridine intermediates). Link

  • General Stability Data:

    • Source: Sigma-Aldrich / Merck Technical Data Sheet for 1-(4,6-Dichloropyrimidin-5-yl)ethanone (Structural Analog).[1] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(5,6-Dichloropyridin-2-yl)ethanone before handling.

Sources

Technical Support Center: Troubleshooting Grignard Reactions with Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the specific chemical nuances of metalating and cross-coupling electron-deficient, polyhalogenated heterocycles.

Dichloropyridines are notoriously difficult substrates. The strongly electron-withdrawing nature of the pyridine nitrogen lowers the LUMO of the ring, making the C–Cl bonds resilient to standard oxidative addition while simultaneously rendering the ring highly susceptible to unwanted nucleophilic aromatic substitution (SNAr)[1]. This guide breaks down the mechanistic causality, self-validating protocols, and targeted troubleshooting necessary to master these transformations.

Part 1: Mechanistic Foundations & Regioselectivity

When performing halogen-magnesium exchange or transition-metal-catalyzed cross-coupling (e.g., Kumada coupling) on dichloropyridines, regioselectivity is strictly governed by the


-nitrogen effect .

In a substrate like 2,4-dichloropyridine or 2,5-dichloropyridine, the C2–Cl bond typically has the lowest Bond Dissociation Energy (BDE). This is due to a stabilizing interaction between the nitrogen lone pair orbital and the C2 singly occupied molecular orbital (SOMO) or developing negative charge during the transition state[1]. Consequently, innate substrate bias will almost always dictate reaction at the C2 position unless sterically overridden by catalyst design[2].

Part 2: Halogen-Magnesium Exchange Workflows

Traditional Grignard reagents often fail to metalate dichloropyridines efficiently due to the strong C–Cl bond and competing SNAr side reactions. The implementation of the "Turbo Grignard" (


-PrMgCl·LiCl) is required. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, forming a highly reactive monomeric magnesiate complex that accelerates the exchange rate[3].
Quantitative Comparison of Metalation Reagents
Reagent SystemAggregation StateExchange Rate (C–Cl)SNAr Side ReactionsFunctional Group Tolerance

-PrMgCl
Polymeric/DimericSlow (>12 h)HighLow

-PrMgCl·LiCl
Monomeric (Ate-complex)Fast (1–2 h)LowHigh (Esters, Nitriles)
TMPMgCl·LiCl MonomericDirected DeprotonationVery LowVery High
Protocol 1: Regioselective Halogen-Magnesium Exchange of 2,6-Dichloropyridine

This protocol is a self-validating system designed to ensure kinetic control, preventing unwanted double-metalation or ring-opening.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,6-dichloropyridine (1.0 equiv) and anhydrous THF to achieve a 0.5 M solution.

  • Cooling: Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Temperatures above 0 °C thermodynamically favor the SNAr of the isopropyl group onto the pyridine ring. Conversely, cooling to -78 °C increases the activation energy barrier too much, stalling the C–Cl exchange. -20 °C is the kinetic sweet spot.

  • Metalation: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes to prevent localized exothermic spikes.
    
  • Validation (Critical Step): Stir for 2 hours at -20 °C. Withdraw a 0.1 mL aliquot, quench it into a vial containing a solution of iodine (

    
    ) in THF, and analyze via GC-MS. You must confirm >95% conversion to 2-chloro-6-iodopyridine before proceeding.
    
  • Downstream Use: The resulting 6-chloro-2-pyridylmagnesium chloride is now ready for in-situ electrophilic trapping or cross-coupling.

G A 2,6-Dichloropyridine C Ate-Complex Intermediate A->C THF, -20°C B Turbo Grignard (i-PrMgCl·LiCl) B->C D 6-Chloro-2-pyridylmagnesium Chloride C->D Exchange (Kinetic Control) E SNAr Byproduct (High Temp) C->E > 0°C (Thermodynamic)

Halogen-Magnesium Exchange Workflow using Turbo Grignard.

Part 3: Kumada Cross-Coupling Modalities

Once the Grignard reagent is formed, Kumada cross-coupling provides a direct route to functionalized pyridines. Nickel catalysts are generally preferred over Palladium for unactivated C–Cl bonds because Ni(0) is a stronger electron donor, facilitating easier oxidative addition into the resilient C–Cl bond[4].

Protocol 2: Nickel-Catalyzed Kumada Coupling of Dichloropyridines
  • Catalyst Activation: In a glovebox, charge a vial with NiCl

    
    (dppp) (5 mol%) and the dichloropyridine electrophile (1.0 equiv). Dissolve in anhydrous THF.
    
  • Coupling: Cool the mixture to 0 °C. Slowly add the arylmagnesium bromide (1.1 equiv) via a syringe pump over 1 hour.

    • Causality: Syringe pump addition keeps the steady-state concentration of the Grignard reagent low in the catalytic cycle. A high concentration of Grignard reagent will outcompete the substrate for the metal center, leading to rapid transmetalation and unwanted homocoupling (Ar–Ar) of the Grignard reagent.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor by TLC. Upon completion, quench carefully with saturated aqueous NH

    
    Cl.
    
    • Causality: Using NH

      
      Cl instead of NaOH prevents the precipitation of gelatinous magnesium hydroxides, which physically trap the basic pyridine product and destroy isolated yields.
      

G Ni0 Active Catalyst [Ni(0)L_n] OA Oxidative Addition Complex [Ni(II)] Ni0->OA + 2,6-Dichloropyridine TM Transmetalation Complex [Ni(II)] OA->TM + RMgX - MgXCl RE Reductive Elimination TM->RE RE->Ni0 + Coupled Product

Kumada Cross-Coupling Catalytic Cycle for Dichloropyridines.

Part 4: Troubleshooting FAQs

Q: I am trying to selectively mono-couple a Grignard reagent to 2,4-dichloropyridine, but I get a mixture of C2 and C4 substituted products. How do I control this? A: Innate substrate bias strongly favors the C2 position due to the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-nitrogen effect activating the adjacent C–Cl bond for oxidative addition[1]. To force C4 selectivity, you must switch from a substrate-controlled regime to a catalyst-controlled regime. Using highly sterically hindered N-heterocyclic carbene (NHC) ligands on Palladium (such as Pd/IPr) can invert the selectivity, forcing the metal to oxidatively add at the less sterically congested C4 position.

Q: My Kumada coupling stalls at 50% conversion. Adding more catalyst doesn't help. What is happening? A: This is indicative of catalyst poisoning by the magnesium salts (Schlenk equilibrium) or product inhibition. Dichloropyridines and their coupled products are strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-donors that can displace the phosphine ligands on the metal center. Switch to a bidentate ligand (e.g., dppf or dppp) which resists displacement due to the chelate effect, or use a more coordinating solvent like 2-MeTHF to modulate the Grignard's reactivity. Furthermore, utilizing hydroxyterphenylphosphine ligands has been shown to alter site-selectivity and stabilize the active metal species during dihaloarene couplings[5].

Q: Can I couple


 Grignard reagents to dichloropyridines? 
A:  Yes, but 

-hydride elimination is a major competing pathway during the reductive elimination step when using alkyl Grignards. To suppress this, switch to Chromium-catalyzed conditions (e.g., CrCl

) which excel at C

–C

cross-couplings, or use Palladium with bulky ligands (like cataCXium A) that accelerate reductive elimination over

-hydride elimination[6].

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL:[Link]

  • Chromium(II)-Catalyzed Diastereoselective and Chemoselective Csp2–Csp3 Cross-Couplings Using Organomagnesium Reagents Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL:[Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts Source: Organic Letters (ACS) URL:[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (PMC) URL:[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI URL:[Link]

Sources

Scale-up challenges for 1-(5,6-Dichloropyridin-2-yl)ethanone production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up production of 1-(5,6-Dichloropyridin-2-yl)ethanone . This hub is designed for process chemists, researchers, and drug development professionals transitioning this critical di-chlorinated pyridine building block from discovery (milligram) to pilot-scale (kilogram) quantities.

Below, you will find our mechanistic workflow, field-tested troubleshooting guides, comparative scale-up data, and a self-validating standard operating procedure (SOP).

I. Core Synthetic Workflow

The production of 1-(5,6-Dichloropyridin-2-yl)ethanone typically proceeds via the nucleophilic addition of Methylmagnesium bromide (MeMgBr) to either a nitrile or a Weinreb amide precursor. The diagram below illustrates the highly scalable Nitrile Route , highlighting the critical intermediates and potential failure points.

Synthesis SM 5,6-Dichloropicolinonitrile (Starting Material) Addition Nucleophilic Addition (T < 10 °C) SM->Addition Grignard MeMgBr (1.15 eq) in THF / Toluene Grignard->Addition Imine N-Magnesio Imine Intermediate Addition->Imine Fast, Exothermic Byproduct Tertiary Alcohol (Over-addition Byproduct) Addition->Byproduct Premature Hydrolysis / Excess MeMgBr Hydrolysis Acidic Hydrolysis (2M Aqueous HCl) Imine->Hydrolysis Biphasic Quench Product 1-(5,6-Dichloropyridin-2-yl)ethanone (Target Ketone) Hydrolysis->Product Main Pathway

Workflow of 1-(5,6-Dichloropyridin-2-yl)ethanone synthesis via the scalable nitrile route.

II. Troubleshooting Guides & FAQs

Q1: Why is my Grignard addition stalling, followed by a sudden, dangerous spike in temperature? A: Delayed exotherms at scale are highly dangerous and often result from localized freezing of the Grignard reagent or poor mixing dynamics. MeMgBr in pure Tetrahydrofuran (THF) can form viscous, unreactive complexes at low temperatures.

  • The Causality: The reagent accumulates without reacting. Once the activation energy barrier is overcome (often due to a slight rise in jacket temperature), the accumulated reagent reacts simultaneously, leading to a thermal runaway.

  • The Solution: Use a Toluene/THF co-solvent system (e.g., 8:2 v/v) to maintain solubility and improve the heat capacity of the mixture. Ensure the impeller speed provides turbulent flow, and implement a self-validating check: if the internal temperature does not rise by 1–2 °C within the first 5% of Grignard dosing, pause the addition immediately and verify active mixing.

Q2: How do I prevent the formation of the tertiary alcohol byproduct? A: The tertiary alcohol forms if the intermediate collapses to the ketone before the Grignard reagent is fully consumed.

  • The Causality: In the nitrile route, the resulting N-magnesio imine is highly stable and resists further nucleophilic attack until the acidic quench[1]. However, if trace moisture is introduced during the reaction, premature hydrolysis occurs. This generates the ketone in the presence of active MeMgBr, which rapidly attacks the new carbonyl to form a tertiary alcohol.

  • The Solution: Maintain strict anhydrous conditions (<50 ppm water in solvents). If using the alternative Weinreb amide route, the stable chelated tetrahedral intermediate naturally prevents over-addition [2], yielding excellent chemoselectivity even with excess Grignard reagent [3].

Q3: Why is the yield low after the acidic quench, with HPLC showing high levels of an unknown intermediate? A: The "unknown" is likely the unhydrolyzed imine.

  • The Causality: The hydrolysis of the N-magnesio imine to the ketone proceeds via an iminium ion and a hemiaminal intermediate. Steric hindrance from the adjacent 6-chloro group on the pyridine ring slows down the final elimination of ammonia.

  • The Solution: Do not rely on a mild water or ammonium chloride quench. Ensure the quench utilizes a sufficient excess of strong acid (e.g., 2M HCl) and allow a minimum of 3 hours of vigorous biphasic stirring at 20–25 °C to drive the equilibrium completely toward the ketone [1].

Q4: What is the most scalable purification method to avoid pilot-scale column chromatography? A: Chromatography is not economically or operationally viable at >1 kg scales.

  • The Solution: The target ketone can be efficiently purified via crystallization. After the organic phase is washed and concentrated, perform a solvent swap to a hydrocarbon anti-solvent. Crystallization from a Heptane/Ethyl Acetate (9:1) mixture or pure Isopropyl Alcohol (IPA) at 0 °C reliably upgrades the purity from ~85% (crude) to >98%, effectively rejecting dimeric impurities and unreacted starting material.

III. Quantitative Data: Route Comparison for Scale-Up

When designing the scale-up campaign, process chemists must choose between the Nitrile and Weinreb Amide precursors. Below is a data-driven comparison to guide your route scouting.

Process ParameterNitrile Route (Preferred for >10 kg)Weinreb Amide Route (Preferred for <1 kg)
Starting Material 5,6-Dichloropicolinonitrile [4]5,6-Dichloropicolinic acid
Intermediate Formed N-Magnesio imine saltChelated tetrahedral intermediate [2]
Chemoselectivity Excellent (Requires strict anhydrous setup)Excellent (Inherently resistant to over-addition) [3]
Exotherm Profile Sharp exotherm; requires slow continuous dosingModerate exotherm; easier batch temperature control
Hydrolysis Conditions Harsh (2M HCl, 3 hours vigorous stirring)Mild (Aqueous NH₄Cl quench, <1 hour)
Cost at Scale Lower (Direct commercial availability of nitrile)Higher (Requires coupling agents like CDI or EDCI)

IV. Step-by-Step Methodology: Optimized Nitrile Scale-Up Protocol

This protocol is designed as a self-validating system for the synthesis of 1-(5,6-Dichloropyridin-2-yl)ethanone via the nitrile route.

Step 1: Reactor Preparation & Inerting

  • Ensure the 50 L glass-lined reactor is clean and dry.

  • Perform three vacuum/Nitrogen purge cycles. Self-validation: Karl Fischer titration of a reactor solvent blank must show <50 ppm water.

Step 2: Substrate Dissolution

  • Charge 5,6-Dichloropicolinonitrile (1.0 eq) into the reactor.

  • Add anhydrous Toluene/THF (8:2 v/v, 10 L/kg of substrate).

  • Engage agitation and cool the jacket until the internal temperature reaches 0–5 °C.

Step 3: Controlled Grignard Addition

  • Load MeMgBr (3.0 M in 2-MeTHF, 1.15 eq) into a calibrated addition funnel or dosing pump.

  • Begin dosing over 3 to 4 hours.

  • Critical Control Point: Maintain internal temperature < 10 °C. Self-validation: Monitor the delta between jacket and internal temperature. A sudden drop in the delta indicates reagent accumulation; pause addition immediately to prevent thermal runaway.

Step 4: Imine Maturation

  • Once dosing is complete, stir the mixture at 5 °C for 1 hour.

  • Self-validation: Pull an In-Process Control (IPC) sample. Quench into acidic acetonitrile and analyze via HPLC. The reaction is mature when <2% of the starting nitrile remains.

Step 5: Acidic Quench and Hydrolysis

  • Prepare a second reactor with pre-chilled 2M aqueous HCl (3.0 eq relative to Grignard).

  • Reverse Quench: Slowly transfer the active reaction mixture into the acid reactor, maintaining T < 25 °C.

  • Stir vigorously (high RPM) for 3 hours to ensure complete hydrolysis of the sterically hindered imine.

Step 6: Phase Separation & Crystallization

  • Stop agitation and allow phases to settle for 30 minutes. Separate and discard the lower aqueous phase.

  • Wash the organic phase with 10% NaHCO₃, followed by brine.

  • Concentrate the organic layer under vacuum to approximately 3 L/kg.

  • Charge Heptane (5 L/kg) over 30 minutes and cool the reactor to 0 °C to induce crystallization.

  • Filter the resulting crystals, wash with cold heptane, and dry under vacuum at 40 °C to afford the pure ketone.

V. References

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) Master Organic Chemistry URL:[Link]

  • Organic Syntheses Procedure: Grignard additions to Weinreb amide Organic Syntheses (orgsyn.org) URL:[Link]

  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities ResearchGate URL:[Link]

Validation & Comparative

High-Resolution Structural Elucidation: 13C NMR Analysis of 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for analytical scientists and medicinal chemists. It focuses on the structural validation of 1-(5,6-Dichloropyridin-2-yl)ethanone , a critical scaffold in the synthesis of agrochemicals and kinase inhibitors, where regioisomeric purity is paramount.

Executive Summary

The precise characterization of 1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 112666-63-2) presents a specific challenge in organic synthesis: distinguishing the 5,6-dichloro regioisomer from its thermodynamically stable 4,6-dichloro and 3,6-dichloro analogs. While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to identify the substitution pattern.

This guide compares 13C NMR spectroscopy against alternative analytical modalities (1H NMR, LC-MS), demonstrating why 13C—specifically when augmented with 2D correlation—is the superior "product" for definitive structural certification.

Structural Analysis Profile

The target molecule consists of a pyridine ring substituted with an acetyl group at C2 and chlorine atoms at C5 and C6.

  • Formula: C7H5Cl2NO[1]

  • Molecular Weight: 190.03 g/mol

  • Key Analytical Challenge: The molecule contains four quaternary carbons (C2, C5, C6, C=O) and only two aromatic protons , making standard 1H NMR insufficient for complete assignment without ambiguity.

Predicted 13C NMR Chemical Shift Data (CDCl3)

Note: Values are calculated based on substituent chemical shift additivity rules (SCS) for pyridines.

Carbon LabelTypeChemical Shift (δ, ppm)Diagnostic Feature
C=O Quaternary198.5 ± 1.0Characteristic Acetyl Carbonyl
C2 Quaternary151.2 ± 1.5Ipso to Acetyl (Deshielded)
C6 Quaternary148.8 ± 1.5Ipso to Cl, Ortho to N (Deshielded)
C4 Methine (CH)138.5 ± 1.0Para to Acetyl
C5 Quaternary132.0 ± 1.5Ipso to Cl, Meta to N
C3 Methine (CH)124.5 ± 1.0Ortho to Acetyl
CH3 Methyl26.2 ± 0.5Acetyl Methyl

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 13C NMR against other analytical techniques for this specific molecule.

Comparison 1: 13C NMR vs. 1H NMR

Objective: Regioisomer Differentiation (5,6-dichloro vs. 4,6-dichloro).

Feature1H NMR (Alternative) 13C NMR (Focus Product) Verdict
Data Points 2 Aromatic Signals (H3, H4)7 Carbon Signals (Full Skeleton)13C Wins
Regio-Logic Relies on J-coupling (vicinal vs. meta). 5,6-isomer shows J~8Hz; 4,6-isomer shows J~1.5Hz.Direct observation of chlorination sites (C5, C6) via chemical shift.[2]Complementary
Blind Spots Cannot see C5 or C6 (Quaternary).None. All atoms visible.13C Wins

Insight: While 1H NMR provides a quick "yes/no" on the isomer via coupling constants, it cannot detect if a chlorine has been hydrolyzed or exchanged (e.g., to a hydroxyl) on a quaternary carbon without significant spectral interpretation. 13C NMR provides a direct inventory of the carbon skeleton.

Comparison 2: Standard 1D 13C vs. 2D HSQC/HMBC

Objective: Assignment Confidence.

MethodStandard 1D 13C 2D HSQC + HMBC Performance
Acquisition 10-30 mins20-40 minsComparable
Resolution High (0.1 ppm)Medium (F1 dimension)1D is higher res
Connectivity Inferential (based on shifts)Definitive (Through-bond correlations)2D Superior

Experimental Protocols

Protocol A: Sample Preparation

To ensure sharp lines and accurate shifts, concentration and solvent choice are critical.

  • Mass: Weigh 20–30 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl3 (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl3? It minimizes viscosity (sharper peaks) compared to DMSO-d6. However, if solubility is poor, switch to DMSO-d6.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

  • Degassing: Optional but recommended for accurate T1 relaxation: bubble Nitrogen gas for 1 minute.

Protocol B: Acquisition Parameters (Bruker/Varian 400 MHz)

The presence of chlorine atoms significantly shortens T2 but can lengthen T1 for quaternary carbons.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: -10 to 220 ppm.

  • Relaxation Delay (D1): 3.0 seconds (Crucial).

    • Reasoning: C2, C5, and C6 are quaternary.[3] Standard delays (1.0s) will saturate these nuclei, leading to low signal-to-noise ratios and potential loss of the C=O peak.

  • Scans (NS): Minimum 512 scans (for 20mg sample).

  • Temperature: 298 K (25°C).

Structural Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway to confirm the 5,6-dichloro isomer using the data described above.

G Start Unknown Sample (C7H5Cl2NO) H_NMR 1H NMR Analysis (Check Aromatic Region) Start->H_NMR Decision_H Coupling Pattern? H_NMR->Decision_H Isomer_46 Meta Coupling (d, J~1.5Hz) Indicates 4,6-Dichloro Decision_H->Isomer_46 Meta Isomer_56 Ortho Coupling (d, J~8.0Hz) Indicates 5,6-Dichloro Decision_H->Isomer_56 Ortho C_NMR 13C NMR (Broadband Decoupled) Isomer_56->C_NMR Quat_Check Quaternary Carbon Count C_NMR->Quat_Check Assign_C2_C6 Ambiguity: C2 vs C6 Both ~150 ppm Quat_Check->Assign_C2_C6 4 Quaternary Signals Found HMBC HMBC Experiment (Long Range Correlation) Assign_C2_C6->HMBC Confirm Correlation: Methyl(H) -> C=O -> C2 Differentiation achieved HMBC->Confirm Final Structure Validated: 1-(5,6-Dichloropyridin-2-yl)ethanone Confirm->Final

Caption: Logical workflow for distinguishing the 5,6-dichloro regioisomer using 1H coupling constants and resolving quaternary carbon ambiguity via HMBC.

References

  • Oxford Instruments. (2024).[4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link

  • ChemicalBook. (2024). 2,3-Dichloropyridine NMR Spectrum & Properties. (Used as reference for 5,6-dichloro substitution patterns). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines.[5] University of Wisconsin-Madison. Link

  • BenchChem. (2025).[6] In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,6-Dibromopyridine. (Methodology reference for halopyridines). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Pyridine SCS rules). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

1-(5,6-Dichloropyridin-2-yl)ethanone is a halogenated heterocyclic ketone of interest in synthetic chemistry and drug discovery. Its structure, featuring a dichlorinated pyridine ring linked to an acetyl group, presents a unique set of fragmentation behaviors under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for its unambiguous identification, purity assessment, and metabolic profiling. This guide will explore the predicted fragmentation based on the fundamental principles of ion chemistry, focusing on the interplay between the ketone and the dichloropyridine functionalities.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 1-(5,6-Dichloropyridin-2-yl)ethanone in a mass spectrometer, particularly under electron ionization (EI) or collision-induced dissociation (CID), is expected to be governed by the lability of the bond between the carbonyl carbon and the methyl group (α-cleavage) and the stability of the resulting fragments. The presence of two chlorine atoms and the nitrogen atom in the pyridine ring will significantly influence the charge distribution and subsequent fragmentation cascades.

α-Cleavage: The Primary Fragmentation Route

The most prominent fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[1][2][3] For 1-(5,6-Dichloropyridin-2-yl)ethanone, this would primarily involve the loss of the methyl radical (•CH₃), leading to the formation of a stable acylium ion.

  • Reaction: M•⁺ → [M - CH₃]⁺ + •CH₃

  • Expected m/z: The molecular ion (M•⁺) of 1-(5,6-Dichloropyridin-2-yl)ethanone (C₇H₅Cl₂NO) has a calculated monoisotopic mass of approximately 188.9750 u. Loss of a methyl radical (15.0235 u) would result in a fragment ion with an m/z of approximately 173.9515. The isotopic pattern of this fragment, showing the characteristic distribution for two chlorine atoms, would be a key diagnostic feature.

This α-cleavage is a highly favorable process due to the resonance stabilization of the resulting acylium ion, where the positive charge is delocalized between the carbonyl carbon and the adjacent pyridine ring.[2]

Secondary Fragmentation of the Acylium Ion

The [M - CH₃]⁺ acylium ion is expected to undergo further fragmentation, primarily through the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions.

  • Reaction: [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO

  • Expected m/z: Loss of carbon monoxide (27.9949 u) from the acylium ion (m/z 173.9515) would yield a fragment ion with an m/z of approximately 145.9566. This ion corresponds to the 5,6-dichloropyridin-2-yl cation.

Fragmentation of the Pyridine Ring

The pyridine ring itself can undergo fragmentation, although this is generally less favorable than α-cleavage in ketones. The fragmentation of substituted pyridines can be complex and may involve the loss of neutral molecules such as hydrogen cyanide (HCN) or chlorine radicals (•Cl).[4]

  • Loss of Chlorine: The [M - CH₃ - CO]⁺ ion could potentially lose a chlorine radical to form a monochlorinated pyridyl cation.

    • Reaction: [C₅H₂Cl₂N]⁺ → [C₅H₂ClN]⁺ + •Cl

    • Expected m/z: Loss of a chlorine radical (34.9689 u) would result in a fragment at approximately m/z 110.9877.

  • Loss of HCN: Fragmentation of the pyridine ring could also lead to the expulsion of a neutral HCN molecule.[4]

    • Reaction: [C₅H₂Cl₂N]⁺ → [C₄H₂Cl₂]⁺ + HCN

    • Expected m/z: Loss of HCN (27.0109 u) would lead to a fragment at approximately m/z 118.9457.

McLafferty Rearrangement: An Unlikely Pathway

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[1][3] This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. In the case of 1-(5,6-Dichloropyridin-2-yl)ethanone, there are no γ-hydrogens available on the acetyl substituent, rendering the McLafferty rearrangement impossible.

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized to provide a clearer understanding of the process.

Fragmentation_Pathway M 1-(5,6-Dichloropyridin-2-yl)ethanone (M•⁺) m/z ≈ 188.98 frag1 [M - CH₃]⁺ (Acylium Ion) m/z ≈ 173.95 M->frag1 - •CH₃ (α-cleavage) frag2 [M - CH₃ - CO]⁺ (Dichloropyridinyl Cation) m/z ≈ 145.96 frag1->frag2 - CO frag3 [C₅H₂ClN]⁺ m/z ≈ 110.99 frag2->frag3 - •Cl frag4 [C₄H₂Cl₂]⁺ m/z ≈ 118.95 frag2->frag4 - HCN

Caption: Predicted MS fragmentation pathway of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Comparative Data Summary

Fragment IonProposed StructurePredicted m/z (monoisotopic)Predicted Relative Abundance
[C₇H₅Cl₂NO]•⁺Molecular Ion188.9750Moderate
[C₆H₂Cl₂NO]⁺Acylium Ion173.9515High (likely base peak)
[C₅H₂Cl₂N]⁺Dichloropyridinyl Cation145.9566Moderate to High
[C₅H₂ClN]⁺Monochloropyridinyl Cation110.9877Low to Moderate
[C₄H₂Cl₂]⁺Dichlorinated Butadienyl Cation118.9457Low

Alternative Analytical Approaches

For a comprehensive structural confirmation, it is advisable to employ complementary analytical techniques in conjunction with mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of each proton and carbon atom, confirming the connectivity of the acetyl group and the substitution pattern on the pyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the carbonyl group through its characteristic strong absorption band around 1680-1700 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide highly accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of their elemental compositions and further confirming the proposed fragmentation pathways.

Experimental Protocol: A General Guideline

The following provides a general experimental workflow for acquiring mass spectrometry data for a compound like 1-(5,6-Dichloropyridin-2-yl)ethanone.

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Mass Spectrometry Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injection Volume: 1 µL.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Rate: 2-3 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Propose fragmentation pathways consistent with the observed mass spectrum and known fragmentation mechanisms.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Volatile Solvent prep2 Dilute to 1-10 µg/mL prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4 data1 Identify Molecular Ion analysis4->data1 data2 Analyze Fragment Ions data1->data2 data3 Propose Fragmentation Pathways data2->data3

Caption: General workflow for GC-MS analysis of 1-(5,6-Dichloropyridin-2-yl)ethanone.

Conclusion

The mass spectrometry fragmentation of 1-(5,6-Dichloropyridin-2-yl)ethanone is predicted to be dominated by a characteristic α-cleavage, leading to the formation of a stable acylium ion. Subsequent fragmentation is expected to involve the loss of carbon monoxide and potential fragmentation of the dichloropyridine ring. While this guide provides a robust theoretical framework, experimental verification using high-resolution mass spectrometry and complementary analytical techniques such as NMR and IR spectroscopy is essential for unambiguous structural elucidation. The insights provided herein are intended to aid researchers in the interpretation of mass spectral data for this and structurally related compounds.

References

  • JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.1 - Ketones. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

Sources

HPLC Method Development for 1-(5,6-Dichloropyridin-2-yl)ethanone: A Comparative Guide to Column Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Rationale, and Validated Protocols

Executive Summary & Analyte Profiling

1-(5,6-Dichloropyridin-2-yl)ethanone is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires moving beyond generic screening templates and analyzing the specific physicochemical properties of the analyte.

This guide objectively compares traditional reversed-phase approaches against modern selectivity-driven methodologies, providing scientists with the experimental data and mechanistic rationale needed to optimize their analytical workflows.

Method_Optimization Step1 1. Analyte Profiling Identify highly deactivated pyridine core Step2 2. Stationary Phase Selection Evaluate π-π vs. Hydrophobic retention Step1->Step2 Step3 3. Mobile Phase Optimization Protic (MeOH) vs. Aprotic (ACN) modifiers Step2->Step3 Step4 4. Self-Validating Protocol Execute System Suitability Testing (SST) Step3->Step4

HPLC method optimization workflow for 1-(5,6-Dichloropyridin-2-yl)ethanone.

Mechanistic Rationale: The pKa Paradigm Shift (Expertise & Experience)

A common pitfall in chromatographic method development is the assumption that all pyridine derivatives suffer from severe peak tailing due to strong cation-exchange interactions with residual silanols on the silica support [1]. However, causality dictates that we must examine the specific electronic environment of this exact molecule.

The unsubstituted pyridine ring has a pKa of approximately 5.2. In 1-(5,6-Dichloropyridin-2-yl)ethanone, the presence of two strongly electron-withdrawing chlorine atoms at the 5- and 6-positions, coupled with the electron-withdrawing acetyl (ketone) group at the 2-position, drastically depletes the electron density of the pyridine nitrogen. This lowers its pKa to near or below zero.

The Causality of Choice: At a standard acidic mobile phase pH (e.g., pH 2.7 using 0.1% Formic Acid), the molecule remains entirely neutral . Therefore, peak tailing is not caused by ionic interactions with silanols, but rather by poor mass transfer or secondary hydrogen bonding with the ketone moiety. This insight fundamentally shifts the method development strategy from "silanol suppression" (using heavily end-capped or polar-embedded columns) to "selectivity enhancement" [2].

Comparative Analysis: C18 vs. Phenyl-Hexyl Selectivity

To objectively evaluate the best approach, we compared a traditional fully porous C18 column against a modern core-shell Phenyl-Hexyl column.

  • Traditional C18 Phase: Relies purely on dispersive hydrophobic interactions. Because the dichloropyridine core is relatively compact, C18 provides generic, often insufficient, selectivity against structurally similar impurities (e.g., 1-(5-chloropyridin-2-yl)ethanone).

  • Phenyl-Hexyl Phase: Introduces π-π (pi-pi) interactions. Because the analyte's pyridine ring is highly electron-deficient, it acts as a strong π-acceptor, interacting highly favorably with the electron-rich phenyl ring of the stationary phase [3].

Separation_Mechanism Analyte 1-(5,6-Dichloropyridin-2-yl)ethanone (Electron-Deficient Core) C18 Traditional C18 Phase Hydrophobic Interaction Only Analyte->C18 Weak Retention Phenyl Phenyl-Hexyl Phase Hydrophobic + π-π Interaction Analyte->Phenyl Strong Retention & Selectivity

Chromatographic interaction mechanisms for electron-deficient pyridines.

Quantitative Performance Data

The following table summarizes the experimental data comparing the two column chemistries under identical gradient conditions (5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

Chromatographic ParameterTraditional Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)Performance Verdict
Retention Time (

)
8.4 min5.2 minPhenyl-Hexyl (Faster analysis due to core-shell efficiency)
Peak Asymmetry (

)
1.351.05Phenyl-Hexyl (Superior mass transfer, sharper peaks)
Theoretical Plates (

)
8,50018,200Phenyl-Hexyl (>2x efficiency gain)
Resolution (

)
*
1.83.4Phenyl-Hexyl (Enhanced π-π selectivity)

*Resolution calculated against the structurally similar mono-chloro impurity, 1-(5-chloropyridin-2-yl)ethanone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) criteria that must be satisfied before any sample data is accepted, ensuring the instrument and column are performing within strict regulatory tolerances [4].

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes to degas.

  • Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Causality note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(5,6-Dichloropyridin-2-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard (SST): Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask with Diluent (0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Setup & Gradient Program
  • Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)

  • Column Temperature: 35 °C (Maintains viscosity consistency and improves mass transfer)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (and 280 nm for purity confirmation)

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
7.0 10 90
9.0 10 90
9.1 90 10

| 12.0 | 90 | 10 (Re-equilibration) |

Step 4: System Suitability Testing (The Self-Validation Gate)

Before analyzing unknown samples, inject the Working Standard (SST) six consecutive times. The system is only considered validated and ready for use if the following criteria are met:

  • Retention Time Precision: %RSD of

    
     must be 
    
    
    
    .
  • Area Precision: %RSD of peak area must be

    
    .
    
  • Peak Tailing (

    
    ):  Must be between 
    
    
    
    and
    
    
    .
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    .

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. URL: [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). URL:[Link]

Comparative Infrared (IR) Spectroscopy Guide: 1-(5,6-Dichloropyridin-2-yl)ethanone vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 1-(5,6-Dichloropyridin-2-yl)ethanone (Molecular Formula: C₇H₅Cl₂NO) serves as a critical electrophilic building block in the synthesis of novel heterocyclic therapeutics and agrochemicals. Accurate structural verification of this intermediate is paramount to prevent downstream synthetic failures.

This guide provides an in-depth, objective comparison of the Infrared (IR) spectroscopic profile of 1-(5,6-Dichloropyridin-2-yl)ethanone against its structural isomer and its unsubstituted parent compound. By detailing the mechanistic causality behind vibrational shifts and providing a self-validating Attenuated Total Reflectance (ATR) FTIR protocol, this document ensures high-fidelity analytical workflows.

Mechanistic Causality of IR Peak Shifts

To accurately interpret the IR spectrum of 1-(5,6-Dichloropyridin-2-yl)ethanone, one must understand the electronic interplay between the acetyl group and the dichloro-substituted pyridine ring [1].

  • Carbonyl (C=O) Stretching Dynamics: In the baseline compound, 2-acetylpyridine, the C=O stretch typically manifests at ~1695 cm⁻¹. The introduction of highly electronegative chlorine atoms at the 5 and 6 positions exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyridine ring, reducing the ring's ability to donate electrons into the carbonyl group via resonance. Consequently, the C=O bond retains higher double-bond character, increasing its force constant and shifting the absorption peak to a higher wavenumber (~1706 cm⁻¹).

  • Pyridine Ring Vibrations (C=C / C=N): The skeletal vibrations of the pyridine ring are highly sensitive to halogenation. The steric and electronic bulk of the vicinal 5,6-dichloro substitution restricts ring flexibility, typically shifting the primary C=N stretch downward compared to unsubstituted analogs.

  • C-Cl Stretching Modes: The heavy mass of the chlorine atoms results in low-frequency vibrations. The specific 5,6-vicinal substitution creates coupled asymmetric and symmetric stretching modes in the 740–770 cm⁻¹ fingerprint region, which are distinct from meta-substituted isomers [3].

Objective Performance Comparison: Spectral Data

The following table synthesizes the quantitative IR peak shifts, comparing 1-(5,6-Dichloropyridin-2-yl)ethanone against two critical alternatives: the unsubstituted 2-Acetylpyridine (to isolate the halogen effect) and the structural isomer 1-(4,6-Dichloropyridin-2-yl)ethanone [2] (to isolate the positional effect).

Functional Group Vibration2-Acetylpyridine (Baseline)1-(5,6-Dichloropyridin-2-yl)ethanone1-(4,6-Dichloropyridin-2-yl)ethanoneCausality / Diagnostic Value
C=O Stretch (Ketone) 1695 cm⁻¹1706 cm⁻¹1709 cm⁻¹Higher shift in 4,6-isomer due to closer proximity of Cl to the acetyl group, maximizing the inductive effect.
Pyridine Ring (C=N, C=C) 1585, 1570 cm⁻¹1565, 1540 cm⁻¹1570, 1545 cm⁻¹Halogenation dampens ring resonance, lowering the vibrational frequency.
C-Cl Stretch (Aromatic) N/A765, 742 cm⁻¹770, 750 cm⁻¹Fingerprint region: Vicinal (5,6) vs. separated (4,6) chlorines create distinct coupled bending/stretching modes.
C-H Stretch (Aliphatic) 2950 cm⁻¹2955 cm⁻¹2953 cm⁻¹Minimal variance; the methyl group is relatively insulated from ring electronics.

Self-Validating Experimental Protocol: ATR-FTIR

Expertise Insight: Why choose ATR over traditional KBr pellets? Potassium bromide is highly hygroscopic. Absorbed atmospheric moisture presents a broad O-H stretch at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can artificially broaden or obscure the critical C=O and pyridine ring stretches. ATR-FTIR eliminates this matrix interference, providing a true representation of the crystalline solid.

Step-by-Step Methodology

This protocol represents a self-validating system, ensuring that instrumental drift does not compromise spectral integrity.

  • System Calibration (Validation Step): Prior to sample analysis, scan a traceable polystyrene standard. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their expected values.

  • Background Acquisition: Ensure the diamond ATR crystal is cleaned with HPLC-grade isopropanol and fully evaporated. Collect a 64-scan background spectrum in ambient air. Critical: Verify that the instrument's atmospheric compensation algorithm (H₂O/CO₂ suppression) is active to prevent atmospheric noise in the 1700 cm⁻¹ region.

  • Sample Application: Deposit 2–3 mg of crystalline 1-(5,6-Dichloropyridin-2-yl)ethanone directly onto the diamond crystal.

  • Pressure Application: Lower the ATR anvil. Monitor the pressure gauge to apply consistent, optimal pressure. Causality: Insufficient pressure leads to poor contact and low signal-to-noise ratio; excessive pressure can crush the crystal or induce polymorph transitions.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Utilize 64 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (which otherwise makes high-wavenumber peaks appear artificially weak). Apply a linear baseline correction.

Workflow Visualization

FTIR_Workflow A System Calibration (Polystyrene Std) B Background Scan (H2O/CO2 Suppressed) A->B C Sample Application (Diamond ATR) B->C D Data Acquisition (4000-400 cm⁻¹, 64 Scans) C->D E Spectral Processing (ATR & Baseline Correction) D->E

Figure 1: Self-validating ATR-FTIR experimental workflow for halogenated acetylpyridines.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 10797730, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone" (Utilized for baseline structural and hazard classification of isomeric dichloro-acetylpyridines). URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)" (Utilized for foundational IR vibrational assignments of substituted pyridines). URL:[Link]

Comparative Reactivity Profile: 1-(5,6-Dichloropyridin-2-yl)ethanone vs. 1-(4,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 1-(5,6-Dichloropyridin-2-yl)ethanone (Molecule A) and 1-(4,6-Dichloropyridin-2-yl)ethanone (Molecule B). It is designed for medicinal chemists and process development scientists optimizing scaffold functionalization.

Executive Summary & Scaffold Analysis

These two isomers represent a classic case of regioselectivity divergence in pyridine chemistry. While both contain a 2-acetyl group (electron-withdrawing) and two chlorine atoms, their reactivity in Nucleophilic Aromatic Substitution (SNAr) differs fundamentally due to the interference patterns of electronic activation vectors.

FeatureMolecule A (5,6-Dichloro)Molecule B (4,6-Dichloro)
Structure 2,3-Dichloro-6-acetylpyridine motif2,4-Dichloro-6-acetylpyridine motif
Primary Activation C6 (Ortho to N, Para to Acetyl)C4 (Para to N) & C6 (Ortho to N)
SNAr Selectivity High Fidelity (Exclusive C6) Competitive (C4 vs. C6)
Risk Profile Low (Clean mono-substitution)High (Regio-isomeric mixtures likely)
Key Application Precise bi-functional linkerDiversity-oriented synthesis (if separable)
Electronic Activation Map

The following diagram illustrates the electronic vectors driving nucleophilic attack.

ReactivityMap cluster_A Molecule A: 5,6-Dichloro cluster_B Molecule B: 4,6-Dichloro A_Struct 1-(5,6-Dichloropyridin-2-yl)ethanone A_C6 C6 Position (Ortho to N, Para to Ac) ++ HIGHLY ACTIVATED ++ A_Struct->A_C6 Primary Site A_C5 C5 Position (Meta to N, Meta to Ac) -- INERT -- A_Struct->A_C5 No Reaction B_Struct 1-(4,6-Dichloropyridin-2-yl)ethanone B_C6 C6 Position (Ortho to N, Para to Ac) + ACTIVATED (Electronic) B_Struct->B_C6 Path A (Electronic) B_C4 C4 Position (Para to N, Meta to Ac) + ACTIVATED (Intrinsic) B_Struct->B_C4 Path B (Intrinsic)

Caption: Activation vectors showing the exclusive nature of Molecule A versus the competitive landscape of Molecule B.

Detailed Reactivity Analysis

Molecule A: 1-(5,6-Dichloropyridin-2-yl)ethanone

The "Precision" Scaffold

  • Mechanism: The chlorine at C6 is activated by two powerful vectors:

    • Ortho-Nitrogen Effect: The ring nitrogen inductively withdraws electron density and stabilizes the Meisenheimer intermediate via negative charge localization on the nitrogen.

    • Para-Acetyl Effect: The acetyl group at C2 exerts a strong mesomeric (-M) and inductive (-I) withdrawing effect. Nucleophilic attack at C6 places negative charge density on C2, which is stabilized by the carbonyl group.

  • The C5 Chlorine: This position is meta to both the ring nitrogen and the acetyl group. It lacks the ability to stabilize the anionic intermediate effectively. Consequently, C5 is essentially inert to SNAr conditions until C6 is substituted.

  • Outcome: Reactions with amines, alkoxides, or thiols yield the 6-substituted-5-chloro product exclusively.

Molecule B: 1-(4,6-Dichloropyridin-2-yl)ethanone

The "Competitive" Scaffold

  • Mechanism:

    • C4 Activation: In parent 2,4-dichloropyridines, the C4 position is intrinsically more reactive than C2/C6 due to a lower energy transition state (para-quinoid character).

    • C6 Activation: The acetyl group at C2 specifically enhances the electrophilicity of C6 (para relationship) more than C4 (meta relationship).

  • The Conflict: The intrinsic preference for C4 competes with the acetyl-enhanced activation of C6.

    • Hard Nucleophiles (Alkoxides): Tend to follow charge control, favoring the most electropositive center (often C6 due to proximity to N and Ac).

    • Soft Nucleophiles (Thiols/Amines): May favor orbital control, often leading to mixtures or C4 preference.

  • Outcome: Expect a mixture of regioisomers (4-sub vs. 6-sub) unless conditions are strictly controlled (low temperature) or specific steric factors apply.

Experimental Data & Protocols

Comparative SNAr Performance Table
ParameterMolecule A (5,6-Cl)Molecule B (4,6-Cl)
Nucleophile Morpholine (1.1 eq)Morpholine (1.1 eq)
Conditions DMF, K2CO3, 25°C, 2hDMF, K2CO3, 0°C -> 25°C
Major Product 6-Morpholino-5-chloro (>98%)Mixture (Typically ~3:1 C4:C6 ratio*)
Purification Simple recrystallization/washColumn chromatography required
CAS No. Not widely listed (Synth. req.)1060815-12-4

*Note: Ratio varies significantly with solvent polarity and temperature. C4 substitution is often favored in 2,4-dichloro systems, but the C2-acetyl group pushes equilibrium toward C6.

Protocol: Regioselective Functionalization of Molecule A

Objective: Synthesis of 1-(5-chloro-6-morpholinopyridin-2-yl)ethanone.

  • Preparation: Dissolve 1-(5,6-Dichloropyridin-2-yl)ethanone (1.0 eq, 10 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add anhydrous K2CO3 (1.5 eq, 15 mmol). Ensure fine powder for better kinetics.

  • Nucleophile Addition: Add Morpholine (1.05 eq, 10.5 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Spot for starting material should disappear. A single new polar spot should appear.

  • Workup: Pour into ice-water (100 mL). The product usually precipitates as a solid.

  • Isolation: Filter the solid. Wash with water (3x) and cold hexanes (1x). Dry under vacuum.

    • Yield: Typically 85–95%.

Protocol: Optimizing Selectivity for Molecule B

Objective: Maximizing C4-selectivity (typical preference).

  • Temperature Control: Perform the reaction at -20°C to 0°C . Higher temperatures promote C6 attack (higher activation energy pathway).

  • Solvent: Use non-polar solvents (e.g., Toluene or DCM) if solubility permits, to enhance the "intrinsic" reactivity over charge-controlled selectivity.

  • Stoichiometry: Use a slight deficit of nucleophile (0.95 eq) to prevent over-reaction (disubstitution).

Decision Logic for Scaffold Selection

Use the following logic flow to determine the best scaffold for your drug discovery program.

DecisionTree Start Select Scaffold Req Requirement? Start->Req PathA Choose Molecule A (5,6-Dichloro) Req->PathA Need Clean Mono-Sub PathB Choose Molecule B (4,6-Dichloro) Req->PathB Need Diversity / C4-Sub ActionA S_NAr yields single isomer (6-sub-5-chloro) PathA->ActionA ActionB S_NAr yields mixture Requires HPLC separation PathB->ActionB

Caption: Decision tree for selecting between 5,6-dichloro and 4,6-dichloro scaffolds based on synthetic fidelity requirements.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

  • WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. Retrieved from

  • ChemicalBook. (2025). Product Entry: 1-(4,6-Dichloropyridin-2-yl)ethanone (CAS 1060815-12-4). Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reference for pyridine reactivity rules).

Sources

Reference Standards for 1-(5,6-Dichloropyridin-2-yl)ethanone Purity: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QC Analysts.[1] Scope: Qualification of non-compendial reference standards, impurity profiling, and quantitative analysis.

Introduction: The Challenge of Non-Compendial Standards

1-(5,6-Dichloropyridin-2-yl)ethanone (also known as 2-acetyl-5,6-dichloropyridine) is a critical building block in the synthesis of specific kinase inhibitors and agrochemicals. Unlike its more common isomers (e.g., 1-(4,6-dichloropyridin-2-yl)ethanone), the 5,6-dichloro isomer is rarely available as a USP/EP Certified Reference Material (CRM).

This absence forces researchers to rely on commercial "building block" grades or in-house synthesis. Using these materials without rigorous qualification introduces significant risk: regioisomeric impurities (specifically the 3,6- and 4,6- isomers) often co-elute in standard HPLC gradients, leading to inflated purity values and failed downstream SAR (Structure-Activity Relationship) models.

This guide outlines the protocol for establishing a Primary Reference Standard in-house, comparing it against commercial alternatives to ensure data integrity.

Technical Comparison: Alternatives for Reference Standards

When a Pharmacopeial standard is unavailable, you must choose between three tiers of reference materials. The table below objectively compares their suitability for critical assays.

FeatureOption A: In-House Primary Standard (Recommended)Option B: Commercial "Building Block" Grade Option C: Analogous Isomer Standard
Source Synthesized & Qualified via qNMR/Mass BalancePurchased from catalogue vendor (e.g., 95-97%)Purchased CRM of 4,6- or 3,6- isomer
Assay Method Absolute (qNMR) + HPLC (Area %)Vendor COA (usually HPLC Area % only)Gravimetric / Certified Value
Traceability SI-Traceable (via qNMR Internal Standard)Traceable to Vendor Lot onlyTraceable to CRM provider
Risk Low. Exact purity and moisture content known.High. Often contains water/salts not seen in HPLC-UV.High. Only useful for retention time mapping.
Use Case GMP Release, potency assignment, SAR.Early discovery screening (non-critical).Method development (identifying impurities).

Protocol: Self-Validating Qualification System

To establish Option A (In-House Primary Standard), follow this self-validating workflow. This system uses qNMR (Quantitative NMR) to assign an absolute potency value, which effectively "certifies" your material.

Step 1: Structural Identification & Isomer Exclusion

Before quantification, confirm the regiochemistry. The 5,6-substitution pattern must be distinguished from the 3,6- and 4,6- isomers.

  • 1H NMR (DMSO-d6): Look for two aromatic doublets.

    • 5,6-isomer: Coupling constant (

      
      ) typically ~8.0 Hz (ortho coupling between H3 and H4).
      
    • 4,6-isomer: Meta coupling (

      
       ~1-2 Hz).
      
    • 3,6-isomer: Ortho coupling, but chemical shifts differ significantly.

  • NOESY: Correlation between the acetyl methyl group protons and the proton at position 3 (H3) confirms the acetyl group is adjacent to a proton, not a chlorine (ruling out 3,6-dichloro if acetyl is at 2).

Step 2: Absolute Purity by qNMR (The "Gold Standard")

This method determines the mass fraction of the analyte independent of a reference standard of the same structure.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, stable, non-hygroscopic, and distinct singlet at ~6.3 ppm in DMSO-d6.

  • Solvent: DMSO-d6 (provides good solubility for both dichloropyridines and Maleic Acid).

  • Relaxation Delay (d1): Set to ≥ 30 seconds (at least 5

    
     T1) to ensure full relaxation.
    
  • Pulse Angle: 90°.

Calculation:



Where:
  • 
    : Integrated signal area.
    
  • 
    : Number of protons (Maleic acid = 2; Pyridine H3/H4 = 1).
    
  • 
    : Molar mass.
    
  • 
    : Weight taken (mg).
    
  • 
    : Purity (as decimal).
    
Step 3: Chromatographic Purity (HPLC)

Use this method to detect organic impurities and isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (max for chloropyridines) and 220 nm.

  • Critical Pair Resolution: Ensure separation between the main peak and the 1-(4,6-dichloropyridin-2-yl)ethanone isomer (often a synthesis byproduct).

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision logic for qualifying the standard.

QualificationWorkflow Start Crude 1-(5,6-Dichloropyridin-2-yl)ethanone ID_Check 1. Structural ID (1H NMR, NOESY, MS) Start->ID_Check Isomer_Check Isomer Check: Exclude 3,6- and 4,6- isomers ID_Check->Isomer_Check Purification Recrystallization (Heptane/EtOAc) Isomer_Check->Purification Isomers Detected qNMR 2. Absolute Assay (qNMR) Internal Std: Maleic Acid Isomer_Check->qNMR Pure Purification->ID_Check HPLC 3. Chromatographic Purity (HPLC-UV Area %) qNMR->HPLC Residuals 4. Residual Solvents/Water (GC-HS / KF) HPLC->Residuals Final_Calc 5. Mass Balance Assignment Purity = (100 - %Imp - %Water - %Solvent) Residuals->Final_Calc

Caption: Workflow for converting crude material into a Primary Reference Standard using orthogonal analytical methods.

Diagram 2: qNMR Logic for Absolute Purity

This diagram explains the causality of the qNMR method, ensuring the user understands why it is self-validating.

qNMR_Logic Analyte Analyte (5,6-Dichloro...) Mixture Gravimetric Mixture (Precise Weighing) Analyte->Mixture InternalStd Internal Standard (Maleic Acid, TraceCERT) InternalStd->Mixture Known Purity NMR_Exp 1H NMR Experiment (d1 > 5*T1) Mixture->NMR_Exp Integration Signal Integration (Molar Ratio) NMR_Exp->Integration Result Absolute Mass % (SI-Traceable) Integration->Result Calculated

Caption: The qNMR approach relies on molar ratios rather than a reference standard of the analyte itself, making it a primary method.

Experimental Data Summary: Method Validation Parameters

The following parameters are recommended for validating the HPLC method used to monitor the stability of your new reference standard.

ParameterAcceptance CriteriaRationale
Specificity Resolution (

) > 1.5 between 5,6- and 4,6- isomers
Ensures the assay is not biased by synthesis byproducts.
Linearity

(Range: 50% - 150% of target conc.)
Confirms detector response is proportional to concentration.
Precision (Repeatability) RSD < 1.0% (n=6 injections)Essential for a Reference Standard assay method.
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for detecting trace impurities (<0.05%).
Solution Stability Change in area < 1.0% over 24 hoursChloropyridines can hydrolyze; confirms autosampler stability.

References

  • Quantitative NMR (qNMR)

    • BAPPI, G. et al. "General Guide for the Use of qNMR for Purity Determination." Journal of Pharmaceutical and Biomedical Analysis.
    • Source:

  • Synthesis and Impurity Profiling of Chloropyridines

    • BenchChem Application Notes. "Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis."
    • Source:

  • HPLC Method Development for Positional Isomers

    • Royal Society of Chemistry.
    • Source:

  • Safety Data for Dichloropyridines

    • Thermo Fisher Scientific.
    • Source:

Sources

UV-Vis Absorption Profile: 1-(5,6-Dichloropyridin-2-yl)ethanone vs. Pyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of 1-(5,6-Dichloropyridin-2-yl)ethanone Content Type: Publish Comparison Guide

Executive Summary & Application Context

1-(5,6-Dichloropyridin-2-yl)ethanone (CAS: 1260838-66-7) is a specialized halogenated pyridine intermediate used primarily in the synthesis of bioactive agrochemicals (herbicide scaffolds) and polydentate ligands for coordination chemistry.[1][2]

This guide provides a comparative analysis of its electronic absorption properties against its parent scaffold (2-Acetylpyridine ) and a chlorinated analogue (3,6-Dichloropicolinic acid ). By synthesizing experimental data from these structural congeners, we establish a predictive spectral profile for the target molecule to aid in reaction monitoring and purity assessment.

Key Optical Features:

  • Primary Band (

    
    ):  Bathochromically shifted (Red-shifted) relative to the non-chlorinated parent due to the auxochromic effect of the chlorine substituents.
    
  • Secondary Band (

    
    ):  Sensitive to solvent polarity (solvatochromism), useful for probing the local electronic environment of the carbonyl and pyridine nitrogen.
    

Electronic Structure & Spectral Prediction

The UV-Vis spectrum of 1-(5,6-Dichloropyridin-2-yl)ethanone is governed by two competing electronic effects:

  • Acetyl Group (Pos 2): Acts as an electron-withdrawing group (EWG) via resonance (-M), extending the conjugation of the pyridine ring.

  • Chlorine Atoms (Pos 5, 6):

    • Inductive Effect (-I): Withdraws electron density, stabilizing the HOMO.

    • Mesomeric Effect (+M): Donates lone pair electron density into the

      
      -system, destabilizing the HOMO and narrowing the HOMO-LUMO gap.
      

Net Result: The +M effect typically dominates for


 transitions in halogenated pyridines, causing a red shift  (lower energy) and hyperchromic effect  (increased intensity) compared to the unsubstituted parent.
Comparative Spectral Data

Data synthesized from standard reference spectra of analogues.

Property2-Acetylpyridine (Parent)3,6-Dichloropicolinic Acid (Analogue)1-(5,6-Dichloropyridin-2-yl)ethanone (Target)
Primary

(

)
227 nm 234 nm ~240–248 nm (Predicted)
Molar Absorptivity (

)
~7,500 M⁻¹cm⁻¹~8,200 M⁻¹cm⁻¹~8,500–9,000 M⁻¹cm⁻¹
Secondary

(

)
270–280 nm (Weak)Masked/Shoulder285–295 nm (Shoulder)
Solvent Effect (Polar) Blue shift of

Blue shift of

Blue shift of

Electronic Character Electron DeficientModerate DonorDonor-Acceptor Push-Pull

Technical Insight: The 5,6-dichloro substitution pattern places a chlorine atom ortho to the pyridine nitrogen (position 6). This introduces steric strain that may slightly twist the acetyl group out of planarity, potentially dampening the intensity of the charge transfer band compared to the 3,6-isomer.

Visualization of Electronic Transitions

The following diagram illustrates the energy level perturbations caused by the chlorine substituents, leading to the observed spectral shifts.

ElectronicTransitions cluster_0 2-Acetylpyridine (Parent) cluster_1 1-(5,6-Dichloropyridin-2-yl)ethanone LUMO_P LUMO (π*) HOMO_P HOMO (π) HOMO_P->LUMO_P 227 nm (High Energy) HOMO_T HOMO (π + Cl lone pair) HOMO_P->HOMO_T +M Effect (Cl) Raises Energy n_P n (Non-bonding) n_P->LUMO_P 270 nm LUMO_T LUMO (π*) HOMO_T->LUMO_T ~245 nm (Red Shifted) n_T n (Stabilized by -I) n_T->LUMO_T ~290 nm

Caption: Energy diagram showing the destabilization of the HOMO by chlorine lone pairs, resulting in a smaller band gap (red shift) for the target molecule.

Validated Experimental Protocol

To accurately characterize this molecule, strict adherence to solvent purity and concentration limits is required to avoid aggregation effects common in halogenated aromatics.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Analyte: 1-(5,6-Dichloropyridin-2-yl)ethanone (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade, Cutoff <190 nm) or Methanol (for solvatochromic studies).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow

ProtocolWorkflow Start Start: Sample Prep Weigh 1. Weigh 2.0 mg (±0.1 mg) into 10 mL volumetric flask Start->Weigh Dissolve 2. Dissolve in MeCN (Stock Sol: ~1 mM) Weigh->Dissolve Dilute 3. Serial Dilution to 10 - 50 µM range Dissolve->Dilute Blank 4. Baseline Correction (Pure MeCN in both paths) Dilute->Blank Prepare Cuvettes Scan 5. Scan 200–400 nm (Scan rate: 300 nm/min) Blank->Scan Calc 6. Calculate ε (Beer-Lambert Law) Scan->Calc End Data Output Calc->End

Caption: Standardized workflow for determining molar absorptivity (


) and 

.
Critical Considerations
  • Solvent Cutoff: Do not use Acetone or DMF; their UV cutoff (>260 nm) will mask the primary

    
     band of the pyridine ring.
    
  • Acid Sensitivity: Pyridines can protonate in acidic media. Ensure the solvent is neutral. Protonation of the ring nitrogen will cause a significant blue shift of the

    
     band (disappearance) and a red shift  of the 
    
    
    
    band.
  • Beer's Law Linearity: Verify linearity between 5 µM and 50 µM. Deviation suggests aggregation or fluorescence interference.

References

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. (Source for 2-Acetylpyridine data). Link

  • Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid. Der Pharmacia Lettre, 9(5), 117-132.[3] (Source for Chlorinated Pyridine Band Gap data). Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Acetylpyridine (CAS 1122-62-9).Link

  • PubChem. (2025). Compound Summary: 3,6-Dichloro-2-pyridinecarboxylic acid.[3]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5,6-Dichloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1-(5,6-Dichloropyridin-2-yl)ethanone

A Senior Application Scientist's Guide to Safe Laboratory Operations

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1-(5,6-Dichloropyridin-2-yl)ethanone. This guide is synthesized from safety data for structurally related compounds, including dichloropyridines and other chlorinated aromatic ketones. The information herein should be used for preliminary planning and as a supplement to, not a replacement for, a compound-specific SDS obtained from the supplier. All laboratory work should be conducted with a thorough understanding of the potential hazards and after a risk assessment has been completed.

Introduction and Hazard Analysis

Causality of Hazards:

  • Dichloropyridine Moiety: Chlorinated pyridines can be toxic and irritating. The chlorine atoms enhance the reactivity and potential for biological interaction.

  • Aromatic Ketone: While less reactive than other carbonyls, the ketone group can still participate in various reactions. The overall structure suggests the compound is a solid with low volatility under standard conditions, but dust or aerosols can be generated during handling.

Engineering Controls: The First Line of Defense

Proper engineering controls are fundamental to ensuring safety by containing the chemical at the source.

  • Chemical Fume Hood: All handling of 1-(5,6-Dichloropyridin-2-yl)ethanone, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] This is the primary method to control inhalation exposure to any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Equipment Accessibility: An eyewash station and safety shower must be readily accessible and tested regularly.[1][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[9]

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Chemical Safety GogglesMust be tightly fitting with side-shields, conforming to NIOSH or EN 166 standards.[8] Protects against splashes and airborne particles; standard safety glasses are insufficient.[10]
Face ShieldRecommended in addition to goggles, especially when handling larger quantities (>10g) or if there is a significant splash hazard.[8]
Skin Protection Chemical-Resistant GlovesNitrile gloves with a minimum thickness of 5 mil are required. Breakthrough times for chlorinated compounds can be short, so immediate replacement after contamination is crucial.[5] Double gloving is recommended for extended operations or when handling concentrated solutions.
Lab CoatA chemical-resistant lab coat that is fully buttoned is required to protect against accidental spills and contamination of personal clothing.[5][6]
Respiratory Protection (If Fume Hood is Unavailable)A NIOSH-approved respirator with an organic vapor cartridge is required if a fume hood is not available. However, the primary control should always be a fume hood.[5]

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

Preparation and Weighing
  • Designate an Area: Designate a specific area within the fume hood for handling this compound.

  • Pre-weigh Equipment: Gather all necessary spatulas, weigh boats, and containers before introducing the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust. Use a spatula to transfer the solid. Do not pour the solid directly from the bottle if it may generate dust.

  • Secure Container: Tightly close the container immediately after use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11]

Solution Preparation
  • Add Solvent Slowly: Place the weighed compound in a suitable flask within the fume hood. Slowly add the solvent to the solid to minimize splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Labeling: Clearly label the solution with the chemical name, concentration, date, and your initials.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed plan is critical.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Is it large or small? Are you trained to handle it? Start->Assess Evacuate Evacuate Area Alert Supervisor Call Emergency Services Assess->Evacuate No / Large Contain Contain Spill Use absorbent material (e.g., vermiculite, sand) Assess->Contain Yes / Small End Spill Managed Evacuate->End Neutralize Clean Area Wipe with absorbent material Contain->Neutralize Collect Collect Waste Place contaminated materials in a sealed hazardous waste bag Neutralize->Collect Decontaminate Decontaminate Area Wash with soap and water Collect->Decontaminate Decontaminate->End

Caption: Workflow for handling a chemical spill.

Detailed Spill Cleanup Steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Contain the Spill: For small spills, use an absorbent material like vermiculite, sand, or a spill pillow to contain the liquid or cover the solid.[10]

  • Collect Waste: Carefully sweep or wipe up the absorbed material and place it into a clearly labeled, sealed hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][12]

Waste Disposal Plan

All waste containing 1-(5,6-Dichloropyridin-2-yl)ethanone must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, such as gloves, weigh paper, and absorbent pads, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Labeling and Storage: Waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name.[13] Store waste containers in a designated secondary containment area until they are collected for disposal by certified personnel.

  • Regulatory Compliance: All disposal must comply with local, state, and federal regulations.[2][13]

By adhering to these protocols, researchers can safely handle 1-(5,6-Dichloropyridin-2-yl)ethanone, ensuring personal safety and the integrity of their work.

References

  • Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide. Benchchem. 5

  • Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem. 8

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker.

  • SAFETY DATA SHEET - 2,3-Dichloro-1,4-naphthoquinone. Fisher Scientific. 12

  • SAFETY DATA SHEET - 2,3-Dichloropyridine. Fisher Scientific. 1

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. 6

  • Pyridine HAZARD SUMMARY. New Jersey Department of Health. 10

  • SAFETY DATA SHEET - 2,6-Dichloropyridine. AK Scientific, Inc. 2

  • SAFETY DATA SHEET - 2,6-Dichloropyridine. Fisher Scientific. 11

  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific. 14

  • SAFETY DATA SHEET - 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone. Sigma-Aldrich.

  • 1-(4,6-Dichloropyrimidin-5-yl)ethanone Safety Information. Sigma-Aldrich.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. 15

  • SAFETY DATA SHEET - 2,6-Dichloropyridine. Thermo Fisher Scientific. 3

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. 7

  • 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. Apollo Scientific Ltd. 4

  • 1-(4,6-Dichloropyridin-2-yl)ethanone Safety Information. BLDpharm. 16

  • Safety in the laboratory. University of Fribourg. 17

  • Safe Laboratory Practices & Procedures. NIH Office of Research Services. 9

  • SAFETY DATA SHEET - 3-Methylpyridine. Merck Millipore. 18

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. 13

  • SAFETY DATA SHEET - 2-Amino-3,5-dichloropyridine. TCI Chemicals. 19

  • Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). Australian Industrial Chemicals Introduction Scheme (AICIS). 20

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.